This compound is a novel potent inhibitor targeting diacylglycerol (DAG)-sensitive TRPC cation channels, specifically TRPC6, TRPC3, and TRPC7 [1]. The rationale for its development stems from the association of TRPC6 channels with several pathologies, including:
The primary goal of its discovery was to create a highly potent and bioavailable inhibitor to open new opportunities for investigating TRPC channel function in vivo and exploring their therapeutic potential [1].
The following table summarizes the key potency and selectivity data for this compound:
| Pharmacological Parameter | Target Channel & Result |
|---|---|
| Ca²⁺ Influx Inhibition (IC₅₀) | TRPC6: 9.5 nM / TRPC3: 282 nM / TRPC7: 226 nM [1] |
| Patch-Clamp Analysis (IC₅₀) | TRPC6-mediated currents: 7.9 nM [1] |
| Selectivity | Did not affect TRPC4 and TRPC5-mediated Ca²⁺ entry [1] |
| Functional Effect | Suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in mice [1] |
The discovery of this compound followed a structured drug discovery pipeline. The diagram below outlines the key experimental stages and workflows involved in its characterization.
Diagram of the key experimental stages in the discovery and characterization of this compound [1].
This compound functions by directly inhibiting cation influx through TRPC6 channels. The experimental data confirmed that:
In functional studies using isolated perfused lungs from mice, this compound suppressed acute hypoxic pulmonary vasoconstriction (HPV), a process known to be TRPC6-dependent. This suggests its potential application in researching or treating pulmonary vascular conditions [1].
Initial pharmacokinetic studies indicated that this compound possesses suitable properties for chronic oral administration [1].
This compound is established as a novel, highly potent, and bioavailable inhibitor of TRPC6 channels. Its discovery confirms the role of these channels in hypoxic pulmonary vasoregulation while suggesting a limited role in systemic blood pressure regulation in certain hypertensive models [1]. This tool compound opens new avenues for probing TRPC channel function in vivo and exploring their relevance to human diseases [1].
The inhibitory mechanism of SAR7334 has been elucidated through high-resolution structural biology. Cryo-electron microscopy (cryo-EM) structures reveal that this compound binds to a specific site on the TRPC6 channel known as Inhibitor Binding Pocket A (IBP-A), which is located within the voltage-sensor-like domain (VSLD) [1] [2]. By binding to this pocket, this compound allosterically blocks the activating calcium-binding site (CBS3), preventing channel activation and subsequent cation influx [1].
The following diagram illustrates the inhibitory mechanism and key experimental findings for this compound.
Summary of this compound's mechanism of action and key experimental evidence.
This compound is a validated tool compound used to probe TRPC6 function in diverse disease models. Key experimental findings and protocols from the literature are summarized below.
| Disease/Process Model | Key Experimental Finding | Reference |
|---|---|---|
| Oxidative Stress-induced Airway Inflammation | This compound (in vivo & in vitro) reduced ozone-induced inflammatory cell recruitment and cytokine (IL-6, IL-8) release in bronchial epithelium [3]. | [3] |
| Duchenne Muscular Dystrophy (Vascular Pathology) | Inhibited OAG-activated (TRPC3/6 agonist) Ca²⁺ influx in vascular smooth muscle cells from mdx mice, normalizing elevated [Ca²⁺]i [4]. | [4] |
| Exercise Pressor Reflex | In decerebrated rats, attenuated the blood pressure and sympathetic nerve response to muscle contraction, revealing TRPC6's role in mechanosensation [5]. | [5] |
The following is a standard protocol for assessing TRPC6 inhibition using intracellular calcium measurements, adapted from multiple studies [6] [3] [4].
A critical consideration when using this compound is its selectivity relative to other ion channel inhibitors, particularly in mechanosensation studies.
For researchers planning experiments with this compound, here are some practical details.
SAR7334 is a potent, orally bioavailable inhibitor that targets diacylglycerol (DAG)-sensitive TRPC channels. Its primary action is blocking the TRPC6 channel pore, as confirmed by cryo-EM studies showing it binds within the central ion-conducting pore of human TRPC6 [1].
The table below summarizes its inhibitory potency (IC50) against different TRPC channels:
| Channel Type | Inhibition IC50 | Notes |
|---|---|---|
| TRPC6 | 7.9 - 9.5 nM [2] [3] [4] | Primary target; highly potent block of currents and Ca²⁺ influx. |
| TRPC7 | 226 nM [2] [3] [4] | Significant, but much weaker than for TRPC6. |
| TRPC3 | 282 nM [2] [3] [4] | Significant, but much weaker than for TRPC6. |
| TRPC4 | Not affected [2] [3] [4] | Demonstrates selectivity within the TRPC family. |
| TRPC5 | Not affected [2] [3] [4] | Demonstrates selectivity within the TRPC family. |
This compound exhibits high specificity for the TRPC3/6/7 subfamily and does not significantly affect the activity of the closely related TRPC4 and TRPC5 channels [2] [4]. This selectivity profile makes it a valuable tool for dissecting the specific roles of TRPC6 in complex biological systems.
In Vitro Cellular Effects In cellular models, this compound effectively inhibits Ca²⁺ influx triggered by various stimuli:
In Vivo Pharmacological Effects Evidence from animal models demonstrates the therapeutic potential of this compound:
The primary assays used to characterize this compound are detailed below, which can serve as a reference for designing your own experiments.
1. Intracellular Calcium Measurement (FLIPR) [4] [6] This method measures Ca²⁺ influx into cells in response to channel activation.
2. Whole-Cell Patch-Clamp Electrophysiology [2] [4] This technique directly measures ion currents through the TRPC6 channel.
3. Isolated Perfused Mouse Lung Model [4] [6] This ex vivo model assesses the role of TRPC6 in pulmonary vascular function.
Research has detailed a specific signaling pathway in airway inflammation where this compound proves effective. The diagram below summarizes this pathway and the points of intervention by this compound.
Oxidative stress increases TRPC6 expression and channel activity, leading to calcium-dependent ERK pathway activation and inflammation. This compound inhibits this pathway by blocking TRPC6-mediated calcium influx [7] [8].
In this model:
The table below summarizes the key characteristics of SAR7334 as a TRPC6 inhibitor.
| Property | Description |
|---|---|
| Mechanism of Action | Potent inhibitor of diacylglycerol (DAG)-sensitive TRPC cation channels [1] [2]. |
| Primary Target (IC₅₀) | TRPC6 (IC₅₀ = 7.9 - 9.5 nM) [3] [1] [2]. |
| Selectivity Profile | Also inhibits TRPC3 (IC₅₀ = 282 nM) and TRPC7 (IC₅₀ = 226 nM). No significant activity on TRPC4 or TRPC5 [1] [2] [4]. |
| Key Pharmacological Advantage | High oral bioavailability, suitable for chronic oral administration in animal studies [1] [2] [4]. |
The foundational studies for this compound provide clear methodological details for key in vitro and in vivo experiments.
The following workflow outlines the key steps for characterizing TRPC6 inhibition in a cellular model, based on methods from the seminal publication [1] [2].
Key experimental details for in vitro characterization:
The diagram below illustrates a typical in vivo experiment to assess the therapeutic effect of this compound in a disease model.
Key experimental details for in vivo studies:
This compound has shown therapeutic potential in diverse preclinical disease models, summarized in the table below.
| Disease Area | Model / Finding | Key Outcome of this compound Treatment |
|---|---|---|
| Pulmonary Disease | Ozone-induced airway inflammation in mice [6] | Reduced inflammatory cell recruitment, and lower levels of IL-6, IL-8, and TNF-α in bronchoalveolar lavage fluid. |
| Muscular Dystrophy | DMD mouse model (mdx/utrn-/-) [5] | Prolonged survival, improved skeletal and cardiac muscle function, and reduced bone deformities. |
| Renal Fibrosis | Unilateral ureteral obstruction in mice [7] | Genetic deletion of TRPC6 was protective; pharmacological inhibition is a promising target. |
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is a calcium-permeable ion channel [1] [2] [3]. It was developed to investigate the role of TRPC6 in various pathologies, such as focal segmental glomerulosclerosis, pulmonary hypertension, and lung edema [1] [4]. Its key advantage over earlier inhibitors is its high potency and good oral bioavailability, making it suitable for chronic in vivo studies [1].
The table below summarizes the key activity data for this compound against different TRPC channels.
| Target | Assay Type | IC₅₀ Value | Description |
|---|---|---|---|
| TRPC6 | Patch-clamp | 7.9 nM | Inhibition of TRPC6-induced current [1] [2] [3]. |
| TRPC6 | Ca²⁺ Influx (FLIPR) | 9.5 nM | Reduction in OAG-induced calcium influx [1] [3]. |
| TRPC3 | Ca²⁺ Influx (FLIPR) | 282 nM | Reduction in OAG-induced calcium influx in CHO cells [1] [3]. |
| TRPC7 | Ca²⁺ Influx (FLIPR) | 226 nM | Reduction in OAG-induced calcium influx in HEK293 cells [1] [3]. |
Key Findings on Selectivity:
The efficacy of this compound has been validated in both cellular and animal models. Here are the methodologies from cited research.
This compound blocks TRPC6 channels, which are non-selective cation channels that allow calcium entry into cells [2]. This calcium signaling is involved in various disease pathways.
The diagram below illustrates the role of TRPC6 in a key pathway and how this compound intervenes, based on a study of airway inflammation [6] [7].
Diagram of the TRPC6-mediated oxidative stress pathway and this compound inhibition.
This mechanism is supported by findings that both TRPC6-knockout mice and mice pretreated with this compound were protected from ozone-induced airway inflammation [6] [7].
For laboratory research, the following information is provided by chemical suppliers:
The table below summarizes the key quantitative data on SAR7334's activity against different TRPC channels.
| Channel | Assay Type | IC₅₀ Value | Description |
|---|---|---|---|
| TRPC6 | Ca²⁺ Influx | 9.5 nM | Inhibition of OAG-induced calcium influx [1] [2] [3] |
| TRPC6 | Patch-Clamp | 7.9 nM | Suppression of TRPC6-mediated current [1] [2] [4] |
| TRPC3 | Ca²⁺ Influx | 282 nM | Inhibition of OAG-induced calcium influx [1] [2] [3] |
| TRPC7 | Ca²⁺ Influx | 226 nM | Inhibition of OAG-induced calcium influx [1] [2] [3] |
Key Findings:
The discovery of this compound involved several key experiments to establish its potency and mechanism of action.
This fluorometric assay was used to determine the IC₅₀ values for Ca²⁺ influx inhibition [2].
This electrophysiology technique directly confirmed the blockade of the TRPC6 ion channel current [1] [2].
This experiment demonstrated the functional effect of this compound in an isolated organ system [2] [3].
The following diagram illustrates the signaling pathway through which TRPC6 is activated and how this compound exerts its inhibitory effect, based on experimental contexts [1] [6].
Research with this compound has highlighted the role of TRPC6 channels in specific pathologies, suggesting several therapeutic avenues.
The table below summarizes the key quantitative data that defines the potency and selectivity profile of SAR7334.
| Assay Type | Target | IC₅₀ / Value | Experimental System | Description |
|---|---|---|---|---|
| Calcium Influx [1] [2] [3] | TRPC6 | 9.5 nM | HEK293 cells | Inhibition of OAG-induced Ca²⁺ influx |
| TRPC3 | 282 nM | CHO cells | Inhibition of OAG-induced Ca²⁺ influx | |
| TRPC7 | 226 nM | HEK293 cells | Inhibition of OAG-induced Ca²⁺ influx | |
| Patch-Clamp [1] [2] [3] | TRPC6 | 7.9 nM | HEK293 cells | Block of TRPC6-mediated currents |
| In Vivo Efficacy [1] [2] | - | 10 mg/kg (p.o.) | Mouse isolated perfused lung | Suppression of acute hypoxic pulmonary vasoconstriction (HPV) |
For reliable and reproducible results, it is critical to follow established experimental methodologies. Below are detailed protocols for key assays used to characterize this compound.
This FLIPR (Fluorometric Imaging Plate Reader) assay measures the inhibition of receptor- or DAG-induced calcium entry [1] [3].
This protocol provides direct measurement of ion channel current blockade [1] [3].
This ex vivo model demonstrates the functional efficacy of this compound [1] [2].
The following diagram illustrates the mechanistic role of this compound in the DAG-sensitive TRPC channel pathway and a generalized experimental workflow for its characterization.
This diagram outlines the core signaling pathway where this compound acts: receptor-mediated phospholipase C (PLC) activation produces DAG, which directly activates TRPC3/C6/C7 channels, leading to calcium influx and subsequent cellular responses. This compound specifically blocks this channel activation.
SAR7334 functions as a potent, drug-like inhibitor of diacylglycerol (DAG)-sensitive TRPC channels [1] [2].
The characterization of this compound involved several key experiments to establish its potency and specificity.
The primary data for this compound's activity comes from cellular assays measuring calcium influx and ion currents [1] [2]. The table below consolidates the key quantitative findings.
| Assay Type | Channel | IC₅₀ / Result | Experimental Details |
|---|---|---|---|
| Ca²⁺ Influx (FLIPR) | TRPC6 | 9.5 nM | HEK293 cells; OAG-induced Ca²⁺ influx; 10 min pre-incubation [1] [2] [4] |
| TRPC3 | 282 nM | CHO cells; OAG-induced Ca²⁺ influx; 10 min pre-incubation [1] [2] [4] | |
| TRPC7 | 226 nM | HEK293 cells; OAG-induced Ca²⁺ influx; 10 min pre-incubation [1] [2] [4] | |
| TRPC4/C5 | No activity (≤1 µM) | Ca²⁺ entry not affected [1] [2] | |
| Patch-Clamp | TRPC6 | 7.9 nM (Currents) | HEK293 cells; direct measurement of TRPC6 ion currents [2] [5] [4] |
| Secondary Assay | Store-Operated Ca²⁺ Entry (SOCE) | Negligible effect (1 µM) | Confirms selectivity over SOCE pathway [6] [4] |
This compound has demonstrated therapeutic potential in preclinical disease models, primarily related to pulmonary function and inflammation.
For researchers looking to replicate or adapt these studies, the core methodologies for the primary assays are outlined below.
This workflow measures the inhibition of receptor- or agonist-induced calcium influx.
This method provides a direct, functional measure of ion channel current blockade.
The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel, permeable to calcium (Ca²⁺) and sodium (Na⁺) ions. Its activity is intricately regulated by various cellular signals and it is expressed in numerous tissues, including the brain, kidney, lung, heart, and vascular smooth muscle. [1] [2] [3]
The table below summarizes the core biophysical and regulatory properties of the TRPC6 channel.
| Property | Description |
|---|---|
| Channel Type | Non-selective cation channel [1] [3] |
| Ion Permeability | Permeable to Ca²⁺, Na⁺, K⁺, and even heavy metals like Zn²⁺ [1] [2] [4] |
| Ca²⁺/Na⁺ Permeability (PCa/PNa) | ~5:1 to 6:1, indicating a moderate preference for Ca²⁺ over Na⁺ [1] [3] |
| Primary Activators | Diacylglycerol (DAG) - a lipid second messenger generated by Phospholipase C (PLC) pathway [1] [3]. Also activated by reactive oxygen species (e.g., H₂O₂) and certain chemical agonists [5] [6]. |
| Key Regulatory Mechanisms | Tyrosine or serine/threonine phosphorylation; trafficking to the plasma membrane; modulation by phosphoinositides [3] [5]. |
TRPC6 is a critical player in normal bodily functions, and its dysregulation is implicated in a wide spectrum of diseases. [2]
The following table outlines its tissue-specific functions and associated pathologies.
| Organ/Tissue | Physiological Role | Pathological Relevance & Mechanisms |
|---|
| Kidney (Podocytes) | Mechanosensation; helps maintain glomerular filtration barrier by opposing capillary wall distension [1] [2]. | Focal Segmental Glomerulosclerosis (FSGS): Gain-of-function mutations and angiotensin II-induced overexpression lead to excessive Ca²⁺ influx, podocyte injury, and proteinuria [2]. Diabetic Kidney Disease (DKD): Upregulated TRPC6 expression contributes to podocyte damage and albuminuria [2]. | | Nervous System | Promotes neuron survival, synaptic plasticity, spine formation, and axon guidance via BDNF and Ca²⁺ signaling [1] [2]. | Alzheimer's Disease: Reduced TRPC6 expression may contribute to pathology; TRPC6 activation can inhibit amyloid-β production [2]. Autism Spectrum Disorder (ASD): A de novo translocation disrupting TRPC6 was identified in an ASD case; TRPC6 agonists can rescue neuronal deficits in models [4]. | | Lungs | Not fully defined in healthy state. | Airway Inflammation: Oxidative stress (O₃, H₂O₂) upregulates TRPC6, leading to Ca²⁺-dependent ERK pathway activation and cytokine release (IL-6, IL-8) [6]. Pulmonary Hypertension & Fibrosis: Associated with increased TRPC6 expression and activity [2] [6]. | | Cardiovascular System | In vascular smooth muscle, TRPC6-mediated Na⁺/Ca²⁺ influx causes depolarization and contraction, contributing to myogenic tone and blood flow autoregulation [1] [3]. | Implicated in pathological vasoconstriction and cardiac hypertrophy [1] [2]. | | Cancer | Not a normal physiological function. | Tumor Growth & Invasion: Overexpressed in several cancers (e.g., cervical, glioblastoma). Promotes cancer cell proliferation, migration, and invasiveness [2] [7]. |
TRPC6 acts as a hub, integrating signals from various stimuli to influence cellular function. Two well-characterized pathways are its response to mechanical force in the kidney and to oxidative stress in the lungs.
This diagram illustrates two key TRPC6-activated pathways: mechanosensation in podocytes and oxidative stress response in airway cells. [1] [6]
Studying TRPC6 requires a combination of genetic, pharmacological, and advanced biophysical techniques.
1. In Vitro Cellular Models
2. Key Methodologies
3. Pharmacological Modulators
TRPC6 is a promising therapeutic target for multiple conditions. The main strategies involve developing potent and selective antagonists to curb its overactivity in kidney disease, pulmonary disorders, and cancer. [2] Conversely, agonist-based therapy may be beneficial in neurological conditions like Alzheimer's disease and ASD. [2] [4] Advanced techniques like structure-guided drug design are being used to develop novel ligands with improved efficacy and selectivity. [4]
The Transient Receptor Potential Canonical (TRPC) channel family represents a crucial group of non-selective cation channels that play diverse roles in cellular signaling and physiological regulation. These channels are ubiquitously expressed in mammalian cells and function as multidimensional signaling complexes that integrate various extracellular and intracellular signals. TRPC channels are particularly notable for their sensitivity to phospholipase C (PLC) signaling, which links them to G-protein coupled receptor (GPCR) and receptor tyrosine kinase activation pathways. The seven known TRPC subtypes (TRPC1-7) are categorized into two major subgroups based on structural and functional characteristics: TRPC1/4/5 and TRPC3/6/7.
The diacylglycerol (DAG) sensitivity of TRPC channels represents a fundamental activation mechanism that has emerged as a critical regulatory pathway with significant implications for both basic research and drug discovery. DAG is a key second messenger produced through PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), which occurs downstream of various cell surface receptors. While all TRPC channels respond to PLC activation, their specific responses to DAG display remarkable subtype selectivity that has important consequences for channel regulation and function. Understanding these differential responses is essential for researchers investigating calcium signaling and drug development professionals targeting TRPC channels for therapeutic applications.
TRPC channels share a common transmembrane architecture characterized by six transmembrane domains (S1-S6) with cytoplasmic N- and C-termini, and a pore-forming region between S5 and S6 segments. These channels assemble as homo- or heterotetramers to form functional cation channels with varying calcium selectivity. The structural organization includes several conserved domains that mediate channel regulation:
Recent cryo-EM structures have revealed that TRPC channels exhibit an exclusively alpha-helical composition with a two-layer design consisting of a cytoplasmic domain (CTD) layer and a transmembrane domain (TMD) layer. The transmembrane domain structure closely resembles those of TRPM channels and voltage-gated channels, featuring a voltage sensor-like domain connected to the pore domain by an S4-S5 linker. TRPC4 and TRPC5 proteins contain unique ion-binding sites in their voltage sensor-like domains, which may represent regulatory sites for channel modulation [1].
Table 1: Classification and Properties of TRPC Channel Subfamilies
| Subfamily | Channel Members | Structural Features | Calcium Permeability (P₍ₐ/Pₙₐ) | Primary Activation Mechanisms |
|---|---|---|---|---|
| TRPC1 | TRPC1 | 3-4 ankyrin repeats, TRP box | ~1 | PLC activation, mechanical stimulation, store depletion |
| TRPC2 | TRPC2 (pseudogene in humans) | Ankyrin repeats, TRP box | Varies | PLC activation (species-specific) |
| TRPC3/6/7 | TRPC3, TRPC6, TRPC7 | High sequence homology (~70-80%) | TRPC6: ~5; TRPC3: ~1.5; TRPC7: ~2 | DAG direct activation, PLC coupling |
| TRPC4/5 | TRPC4, TRPC5 | Ion-binding sites in VSLD | Moderate | PLC activation, Gi/o proteins, regulated DAG sensitivity |
The TRPC superfamily exhibits distinct patterns of calcium selectivity, with TRPC6 showing notably higher calcium permeability (P₍ₐ/Pₙₐ ≈ 5) compared to TRPC3 (P₍ₐ/Pₙₐ ≈ 1.5) and TRPC7 (P₍ₐ/Pₙₐ ≈ 2). This differential permeability has significant implications for the downstream signaling consequences of channel activation [2]. The TRPC3/6/7 subfamily shares approximately 70-80% amino acid identity, with TRPC3 and TRPC7 being more closely related to each other than to TRPC6. All members of this subfamily are characterized by their direct activation by DAG, representing the prototypical DAG-sensitive TRPC channels [2].
The differential sensitivity to diacylglycerol among TRPC channels represents a key functional distinction that dictates their activation profiles and regulatory characteristics. TRPC3, TRPC6, and TRPC7 channels are directly activated by DAG through a PKC-independent mechanism that involves direct binding of DAG to specific sites on the channel proteins. This direct gating mechanism allows for rapid and specific channel activation following receptor-induced PLC stimulation. In contrast, TRPC4 and TRPC5 channels exhibit a more complex relationship with DAG, historically considered DAG-insensitive, but recent evidence has revealed a sophisticated regulatory mechanism involving NHERF protein interactions.
The discovery that NHERF proteins (NHERF1 and NHERF2) dynamically regulate DAG sensitivity of TRPC4 and TRPC5 channels has fundamentally advanced our understanding of TRPC channel modulation. These scaffolding proteins bind to the C-terminus of TRPC4/5 channels and suppress their DAG sensitivity. Upon dissociation of NHERF proteins, TRPC4 and TRPC5 channels gain DAG sensitivity, suggesting that all TRPC channels may potentially respond to DAG under appropriate regulatory conditions [3]. This regulatory mechanism represents a sophisticated control system that allows cells to fine-tune TRPC channel responses based on contextual needs.
A critical aspect of DAG signaling in TRPC channel regulation involves protein kinase C (PKC)-mediated feedback inhibition. DAG activates PKC, which in turn phosphorylates TRPC channels, leading to channel inhibition. This regulatory mechanism applies to all TRPC subtypes but has particularly significant consequences for TRPC3/6/7 channels, which are directly activated by DAG. The PKC-mediated phosphorylation establishes a negative feedback loop that limits the duration and intensity of TRPC channel activation following receptor stimulation [4] [5].
Table 2: DAG and PKC Regulation Across TRPC Channel Subtypes
| TRPC Channel | Response to DAG | PKC Dependence | Effect of PKC Activation | Effect of PKC Inhibition |
|---|---|---|---|---|
| TRPC3 | Direct activation (OAG-responsive) | PKC-independent activation | Blocks channel activation | Enhances and prolongs activation |
| TRPC6 | Direct activation (OAG-responsive) | PKC-independent activation | Blocks channel activation | Enhances and prolongs activation |
| TRPC7 | Direct activation (OAG-responsive) | PKC-independent activation | Blocks channel activation | Enhances and prolongs activation |
| TRPC4 | Indirect regulation (NHERF-dependent) | PKC-dependent inhibition | Prevents channel activation | Enables channel activation |
| TRPC5 | Indirect regulation (NHERF-dependent) | PKC-dependent inhibition | Prevents channel activation | Enables channel activation |
| TRPC1 | Context-dependent | Modulated by PKC | Variable inhibition | Context-dependent enhancement |
The interplay between DAG-mediated activation and PKC-mediated inhibition creates a temporal signaling system that allows for precise control of calcium entry and subsequent cellular responses. Experimental evidence demonstrates that PKC activation completely blocks TRPC3 channel activation in response to OAG (a membrane-permeant DAG analog), and this blockade is reversed by PKC inhibitors [4] [5]. Similarly, TRPC5 channel activation is prevented by OAG application or elevated endogenous DAG in a PKC-dependent manner [5].
DAG-sensitive TRPC Channel Signaling Pathways: This diagram illustrates the complex regulatory mechanisms governing TRPC channel activation through diacylglycerol (DAG) signaling pathways, highlighting the differential responses of TRPC subfamilies and the PKC-mediated feedback inhibition common to all TRPC channels.
The signaling pathway illustrates how GPCR activation leads to PLC-mediated hydrolysis of PIP₂, generating two key second messengers: DAG and IP₃. While TRPC3/6/7 channels are directly activated by DAG, TRPC4/5 channels exhibit regulated DAG sensitivity controlled by NHERF protein interactions. All TRPC channels are subject to PKC-mediated feedback inhibition, creating a balanced regulatory system. The resulting calcium influx through these channels activates diverse downstream signaling pathways that influence cellular processes ranging from gene expression to metabolic regulation.
The investigation of DAG-sensitive TRPC channels requires a multidisciplinary approach combining molecular biology, electrophysiology, and calcium imaging techniques. Below are detailed protocols for key experimental methodologies used to characterize DAG-mediated TRPC channel activation:
Intracellular Calcium Measurement Using Fluorometric Imaging
Whole-Cell Patch-Clamp Electrophysiology
Comprehensive pharmacological profiling is essential for understanding TRPC channel function and developing therapeutic agents:
Inhibitor Sensitivity Profiling
Concentration-Response Analysis
Table 3: Comprehensive Pharmacological Profile of DAG-Sensitive TRPC Channels
| Parameter | TRPC3 | TRPC6 | TRPC7 | TRPC4 | TRPC5 |
|---|---|---|---|---|---|
| DAG Activation (EC₅₀) | ~7-50 μM (OAG) | ~5-30 μM (OAG) | ~10-60 μM (OAG) | NHERF-dependent | NHERF-dependent |
| Calcium Permeability (P₍ₐ/Pₙₐ) | 1.5 | 5.0 | 2.0 | Moderate | Moderate |
| This compound Sensitivity (IC₅₀) | 282 nM | 9.5 nM | 226 nM | Not affected | Not affected |
| PKC Inhibition | Strong | Strong | Strong | Moderate | Moderate |
| NHERF Regulation | No | No | No | Yes | Yes |
| Expression Profile | Brain, heart, ovary | Brain, lung, kidney | Brain, spleen | Brain, endothelium | Brain, neurons |
| Physiological Roles | Neuronal signaling, cardiac hypertrophy | Synaptic plasticity, pulmonary hypertension | Immune function, neuronal excitability | Endothelial function, anxiety behaviors | Neuronal development, innate fear |
The quantitative data reveal the differential pharmacology of TRPC channels, with TRPC6 showing exceptional sensitivity to the inhibitor this compound (IC₅₀ = 9.5 nM) compared to TRPC3 (IC₅₀ = 282 nM) and TRPC7 (IC₅₀ = 226 nM) [6]. This selectivity profile makes this compound a valuable tool compound for distinguishing TRPC6-mediated responses in experimental systems. The calcium permeability data further highlight the functional specialization among TRPC channels, with TRPC6 exhibiting the highest calcium selectivity (P₍ₐ/Pₙₐ = 5), consistent with its proposed role in processes requiring precise calcium signaling such as synaptic plasticity and vascular regulation.
DAG-sensitive TRPC channels are implicated in numerous disease processes, making them attractive targets for therapeutic intervention:
Cardiovascular Diseases TRPC channels, particularly TRPC1, TRPC3, and TRPC6, play significant roles in cardiac hypertrophy and vascular pathology. In response to pathological stress or hypertrophic agonists, GPCR activation stimulates PLC-mediated DAG production, which activates TRPC3/6 channels. The resulting calcium influx activates the calcineurin/NFAT pathway, leading to pathological gene expression and cardiac remodeling [7] [1]. TRPC3 upregulation has been documented in atrial fibrillation patients, where it promotes fibroblast formation and AF susceptibility. Inhibition of TRPC3 channels reduces fibroblast accumulation and AF susceptibility, suggesting therapeutic potential [7].
Neurological Disorders TRPC6 channels are highly expressed in hippocampal neurons and play crucial roles in synaptic development and memory formation. TRPC6 activation promotes synapse enlargement through CaMKIV/CREB signaling pathways and enhances cognitive function in animal models [2]. Notably, TRPC6 mRNA levels are reduced in blood cells from Alzheimer's disease patients, and TRPC6 overexpression rescues synaptic deficits in AD mouse models, suggesting neuroprotective potential [2]. The competitive relationship between TRPC6 and NMDA receptors provides a mechanism for TRPC6-mediated protection against excitotoxicity, further supporting its therapeutic relevance.
Pulmonary Hypertension TRPC6 channels contribute to hypoxic pulmonary vasoconstriction (HPV) and pulmonary hypertension pathogenesis. This compound, a potent TRPC6 inhibitor, suppresses acute HPV in isolated perfused mouse lungs, demonstrating the channel's functional importance in pulmonary vascular regulation [6]. The high potency of this compound against TRPC6 (IC₅₀ = 7.9 nM in patch-clamp experiments) combined with its favorable pharmacokinetic properties support its potential as a therapeutic agent for pulmonary hypertension.
TRPC Channels in Disease Pathophysiology: This diagram illustrates the involvement of DAG-sensitive TRPC channels in major disease processes, highlighting their roles in cardiovascular pathology through calcineurin/NFAT signaling and in neurological function through synaptic regulation, along with potential therapeutic intervention points.
The disease pathway visualization illustrates how pathological stimuli activate TRPC channels through GPCR-PLC-DAG signaling cascades, leading to disease-specific outcomes. In cardiovascular disorders, TRPC1/3/6 activation drives maladaptive remodeling through calcineurin/NFAT signaling, while in neurological contexts, TRPC6 supports synaptic function and counteracts neurodegenerative processes. TRPC-targeted inhibitors such as this compound and Pico145 represent promising therapeutic approaches for interrupting these disease mechanisms at the channel level.
The study of DAG-sensitive TRPC channels continues to evolve with ongoing research illuminating novel regulatory mechanisms and therapeutic opportunities. The recent discovery of NHERF-dependent regulation of TRPC4/5 channels has expanded our understanding beyond the traditional dichotomy of DAG-sensitive versus DAG-insensitive TRPC channels, revealing a more nuanced regulatory landscape. Future research directions should focus on several key areas:
First, the structural basis of DAG binding and gating mechanisms in TRPC3/6/7 channels requires further elucidation through high-resolution structural studies. Determining structures of these channels in both closed and DAG-bound states would provide invaluable insights for rational drug design. Second, the physiological and pathophysiological significance of TRPC channel heteromerization remains underexplored, particularly how DAG sensitivity is modulated in heteromeric complexes. Third, the development of subtype-selective modulators with improved pharmacokinetic properties represents a critical frontier for translational research.
The therapeutic targeting of DAG-sensitive TRPC channels holds significant promise for multiple disease areas, with TRPC6 emerging as a particularly attractive target for neurodegenerative disorders, pulmonary hypertension, and renal diseases. The ongoing refinement of tool compounds like this compound and the development of clinical candidates will ultimately determine the translational potential of TRPC channel modulation. As our understanding of these complex channels continues to grow, so too will our ability to harness their therapeutic potential for human health benefit.
This compound is a potent and selective inhibitor of TRPC6, and also targets TRPC3 and TRPC7 channels, which are non-selective cation channels that allow calcium entry into cells [1]. Calcium influx assays measure the real-time change in intracellular calcium concentration ( \Delta[Ca^{2+}]_i ) following cell stimulation, which is a key indicator of ion channel activity.
The core principle involves stimulating cells to activate calcium-permeable channels (e.g., via a receptor agonist or store depletion with thapsigargin), and measuring the resulting calcium influx in the presence or absence of the inhibitor (this compound). The inhibition of this calcium signal by this compound indicates its potency [2] [1].
Here is a generalized protocol synthesizing common methods from the search results, which you can adapt for this compound.
Key Experimental Parameters Table
| Parameter | Recommendation / Common Practice |
|---|---|
| Cell Models | RBL-2H3 mast cells [1]; A549 cells (TRPA1 studies) [3]; Primary neuronal cultures [2]; Primary T cells [4]. |
| Cell Plating | Plate 50,000-80,000 cells/well in 96-well plates [2]. |
| Dye Loading | Use 2-4 µM Fluo-4 AM or similar (e.g., Indo-1) in assay buffer; incubate 30-60 min at 37°C [2] [1]. |
| Compound Prep | Pre-incubate this compound for 15-30 min before stimulation [1]. Use DMSO for stock solution; keep final [DMSO] low (e.g., ≤0.1%). |
| Stimulation | Use channel-specific agonist (e.g., OAG for TRPC) or Thapsigargin (1 µM) for CRAC channels [1]. |
| Instrumentation | Fluorescence microplate reader (FlexStation 3) capable of kinetic reads and compound injection [2]. |
| Data Analysis | Measure peak fluorescence intensity or calculate ( \Delta F/F_0 ). Fit dose-response curves to determine IC₅₀ [1]. |
Workflow Diagram
Detailed Procedure
1. Introduction Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, are critical regulators of calcium homeostasis in various cell types, including vascular smooth muscle cells (VSMCs). Their dysregulation is implicated in pathophysiological conditions like peripheral artery disease (PAD) [1]. SAR7334 is a potent inhibitor of TRPC3 and TRPC6 channels, facilitating VSMC differentiation and improving blood flow recovery in models of hind-limb ischemia [1]. Measuring intracellular calcium (Ca²⁺) flux using fluorescent indicators like Fluo-4 AM is fundamental to characterizing the pharmacology and mechanism of action of such compounds. This document provides a standardized protocol for using Fluo-4 AM to assess the effects of this compound on intracellular Ca²⁺ in relevant cell models.
2. Materials
3. Methods: Experimental Protocols
3.1. Cell Culture and Preparation
3.2. Fluo-4 AM Loading
3.3. Intracellular Ca²⁺ Measurement Calcium measurements can be performed using a fluorescent plate reader (for high-throughput screening) or a dedicated video imaging system.
4. Data Analysis & Interpretation
5. Experimental Workflow & Signaling Pathway The following diagrams, created with Graphviz, illustrate the core experimental workflow and the underlying signaling pathway investigated in this protocol.
This workflow outlines the sequential steps for preparing and running the assay, from cell culture to data analysis.
This pathway illustrates the mechanism: this compound inhibits agonist-induced TRPC3/6 channel opening, thereby reducing calcium influx and its downstream effects. 6. Summary Tables of Key Parameters
Table 1: Key Reagents and Solutions
| Reagent / Solution | Composition / Description | Source / Reference |
|---|---|---|
| This compound | TRPC3/6 inhibitor; prepare stock in DMSO | [1] |
| Fluo-4 AM | 2-5 μM in buffer with 0.02% Pluronic F-127 | Thermo Fisher [2] |
| HBSS Buffer | 137 mM NaCl, 5.6 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 | [1] |
| Physiological Buffer | 125 mM NaCl, 4.75 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 30 mM HEPES, 10 mM glucose, 50 mM taurine, 2 mM CaCl₂, pH 7.4 | [2] |
| Agonists | ATP (100 μM), Carbachol (1-100 μM) | [1] |
Table 2: Instrumentation Settings for Ca²⁺ Imaging
| Parameter | Plate Reader (FDSS) | Confocal Microscopy |
|---|---|---|
| Excitation | 480-490 nm | 488 nm laser line [2] |
| Emission | 510-540 nm | 505-530 nm [2] |
| Dye Loading | 45 min, room temp [1] | 20 min, room temp [2] |
| Recording Rate | 1-10 Hz (kinetics) | 400 Hz (e.g., for Ca²⁺ sparks) [2] |
| Data Metric | Area Under the Curve (AUC), Peak ΔF/F₀ | Peak ΔF/F₀, Spark frequency [1] [2] |
This compound is a novel, highly potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this cation channel. Discovered through systematic screening of a compound library, this compound demonstrates nanomolar potency against TRPC6-mediated calcium influx, with a half-maximal inhibitory concentration (IC50) of 9.5 nM in calcium imaging assays and 7.9 nM in whole-cell patch-clamp experiments [1] [2]. This level of potency makes it significantly more effective than earlier TRPC6 inhibitors such as SKF96365 and econazole, which suffered from poor selectivity and limited utility for in vivo studies. The compound exhibits a favorable pharmacokinetic profile suitable for chronic oral administration, opening new opportunities for investigating TRPC6 channel function in both acute and long-term experimental settings [1].
The selectivity profile of this compound reveals its specificity toward the diacylglycerol-sensitive TRPC subfamily. While it most potently inhibits TRPC6, it also affects the closely related TRPC3 and TRPC7 channels, though with substantially reduced potency (IC50 values of 282 nM and 226 nM, respectively) [1]. This pattern of inhibition aligns with the known structural and functional similarities among these TRPC channels. Importantly, this compound does not significantly affect TRPC4 and TRPC5-mediated calcium entry, demonstrating its selectivity within the TRPC family [1]. Recent structural studies have elucidated the molecular basis of this compound's mechanism of action, revealing that it binds to the inhibitor binding pocket A (IBP-A) within the voltage-sensor-like domain of TRPC6, thereby blocking the channel's activating calcium-binding site (CBS3) [3] [4].
Table 1: Selectivity Profile of this compound Across TRPC Channels
| Channel Type | IC50 Value | Experimental System | Primary Measurement |
|---|---|---|---|
| TRPC6 | 7.9-9.5 nM | HEK-FITR cells | Calcium influx, Whole-cell currents |
| TRPC3 | 282 nM | CHO cells | Calcium influx |
| TRPC7 | 226 nM | HEK-FITR cells | Calcium influx |
| TRPC4 | No effect | Not specified | Calcium influx |
| TRPC5 | No effect | Not specified | Calcium influx |
The whole-cell patch-clamp technique is a powerful electrophysiological method that allows direct evaluation of ion channel activity under voltage-clamp conditions, providing precise measurement of current magnitude and electrical properties [5]. This technique involves forming a high-resistance seal (gigaohm seal) between a glass micropipette and the cell membrane, followed by disruption of the membrane patch beneath the pipette to establish electrical and molecular access to the intracellular compartment [5]. The whole-cell configuration enables control of the intracellular environment through the pipette solution while allowing recording of macroscopic currents through plasma membrane channels, making it ideal for characterizing the effects of pharmacological agents like this compound on TRPC6 channels.
Critical technical considerations for successful whole-cell patch-clamp recordings include proper isolation of the experimental setup from environmental electrical noise and mechanical vibrations, which can interfere with sensitive current measurements [5]. The technique works best with cells having smooth surfaces, as cultured cells at low densities are more amenable to gigaohm seal formation than fully differentiated cells with complex surface structures like microvilli [5]. For TRPC6 studies, stable cell lines expressing recombinant channels, such as TRPC6-HEK-FITR cells with tetracycline-inducible promoters, provide a consistent experimental system [1]. The perforated patch configuration represents an alternative approach that minimizes cytoplasmic dilution by using pore-forming antibiotics like nystatin or amphotericin to permeabilize the membrane patch without complete disruption, thereby preserving intracellular signaling components that might be important for TRPC6 regulation [5].
The whole-cell patch-clamp setup for this compound characterization requires specific equipment configuration to ensure high-quality recordings. Essential components include a patch-clamp amplifier (e.g., RK-300 amplifier or equivalent), an analog-to-digital converter (e.g., Digidata 1200 series or equivalent), a vibration isolation table, and a Faraday cage to minimize electrical interference [5]. Borosilicate glass pipettes should be pulled to resistances of 2-3 MΩ and heat-polished before use [1] [5]. For command pulse control, data acquisition, and analysis, pCLAMP software (Axon Instruments) is commonly employed, though other electrophysiology software packages can be used [5].
The extracellular bathing solution typically consists of 110 mM CsCl, 5 mM MgSO₄, 3.5 mM sodium gluconate, 12 mM HEPES, 8 mM Tris-HCl, and 100 mM mannitol at pH 7.4 [5]. The intracellular pipette solution contains 110 mM CsCl, 2 mM MgSO₄, 25 mM HEPES, 1 mM EGTA, 1 mM Na₂ATP, and 50 mM mannitol, pH 7.4 [5]. The use of cesium in both solutions helps block potassium currents that might otherwise contaminate TRPC6-mediated currents. For TRPC6 activation, the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG) at 100 µM is commonly applied to the extracellular solution to stimulate TRPC6 currents before this compound application [1].
This compound stock solutions are typically prepared in DMSO at concentrations of 10-50 mM and stored at -20°C. For experiments, fresh dilutions should be made in extracellular solution immediately before use, with the final DMSO concentration not exceeding 0.1% to avoid solvent effects on channel activity [1]. The compound is applied to cells using a perfusion system that allows rapid solution exchange, with a typical flow rate of 1-2 mL/min and a chamber volume of 200-500 µL to ensure quick compound delivery [1]. For concentration-response experiments, this compound is typically applied cumulatively in half-log or log increments from 1 nM to 10 µM, with each concentration applied for 2-5 minutes to reach equilibrium before current measurement [1].
Comprehensive characterization of TRPC6 currents inhibited by this compound requires specific voltage clamp protocols. To monitor the development of currents over time, alternating step pulses (100-ms duration) from a holding potential of 0 mV to +100 mV can be applied every 30 seconds [5]. For detailed current-voltage (I-V) relationships, step pulses (2-second duration, 7-second intervals) from -100 mV to +100 mV with 25-mV increments are recommended [5]. All data should be sampled at 5 kHz after being low-pass filtered at 500 Hz to ensure adequate temporal resolution while minimizing high-frequency noise [5].
Baseline recordings should be established for at least 2-3 minutes before this compound application to ensure stable TRPC6 currents. For OAG-activated TRPC6 currents, recording should continue until a stable plateau is observed, typically 3-5 minutes after OAG application [1]. This compound is then applied while maintaining the same recording conditions. The inhibition of TRPC6 currents by this compound typically reaches steady-state within 2-3 minutes of application, though this may vary depending on concentration and experimental conditions [1]. For accurate quantification, current amplitudes should be measured at the end of the voltage steps for each condition.
Analysis of this compound effects on TRPC6 currents involves measuring current amplitudes at specific potentials before and after drug application. Current density (pA/pF) should be calculated by normalizing current amplitude to cell capacitance to account for variations in cell size. The percentage inhibition at each this compound concentration can be calculated using the formula: % Inhibition = [(I_control - I_drug)/I_control] × 100, where I_control is the current amplitude before this compound application and I_drug is the current amplitude after steady-state inhibition is reached [1].
For concentration-response relationships, inhibition data at multiple concentrations are fitted to the Hill equation: Y = Bottom + (Top - Bottom)/(1 + 10^((LogIC50 - X) × HillSlope)), where Y is the response, X is the logarithm of concentration, and IC50 is the half-maximal inhibitory concentration [1]. This analysis yields the IC50 value and Hill coefficient for this compound against TRPC6 currents. Statistical comparisons should be performed using appropriate tests (e.g., paired t-test for within-cell comparisons, one-way ANOVA for multiple concentrations) with significance set at p < 0.05 [1].
Table 2: Key Parameters for Whole-Cell Patch-Clamp Recording of this compound Effects on TRPC6
| Parameter | Recommended Setting | Purpose/Notes |
|---|---|---|
| Holding Potential | 0 mV | Standard for TRPC6 recordings |
| Step Pulses (I-V) | -100 to +100 mV in 25-mV increments | Characterize current-voltage relationship |
| Pulse Duration | 2 seconds | Sufficient for TRPC6 current development |
| Sampling Rate | 5 kHz | Adequate temporal resolution |
| Filter Frequency | 500 Hz | Reduce high-frequency noise |
| This compound Exposure | 2-5 minutes per concentration | Reach equilibrium inhibition |
| Solution Flow Rate | 1-2 mL/min | Ensure rapid compound delivery |
The following diagram illustrates the comprehensive experimental workflow for studying this compound effects on TRPC6 channels using whole-cell patch-clamp technique:
The molecular mechanism of this compound action on TRPC6 channels and their role in cellular signaling pathways can be visualized as follows:
This compound has been successfully employed in numerous physiological and pathophysiological studies to elucidate TRPC6 channel functions. In pulmonary research, this compound application (typically at 1-10 µM) effectively suppressed acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused mouse lungs, confirming TRPC6's role in pulmonary vascular regulation [1]. In models of oxidative stress-induced airway inflammation, both genetic ablation of TRPC6 and pharmacological inhibition with this compound significantly reduced ozone-induced inflammatory cell recruitment in bronchoalveolar lavage fluid and decreased production of pro-inflammatory cytokines including IL-6 and IL-8 [6]. These findings highlight TRPC6's involvement in redox-sensitive signaling pathways in the respiratory system and support its potential as a therapeutic target for inflammatory airway diseases.
In neuroscience research, this compound has been instrumental in characterizing TRPC6's role in the exercise pressor reflex. Studies in decerebrated rats demonstrated that this compound administration (51 ± 8 µM) into the arterial supply of triceps surae muscles inhibited the pressor and sympathetic nerve responses to both static muscle contraction and passive stretch [7]. These experiments revealed the significant contribution of TRPC6 channels to the mechanical component of the exercise pressor reflex, with important implications for understanding cardiovascular regulation during physical activity. Additionally, research on neurodegenerative conditions like Alzheimer's disease and cerebral ischemia has identified TRPC6 as a potential neuroprotective target, though the precise therapeutic applications of this compound in these contexts require further investigation [8].
Table 3: Summary of this compound Applications in Disease Models
| Disease/Physiological Model | This compound Concentration | Key Findings | Reference |
|---|---|---|---|
| Hypoxic Pulmonary Vasoconstriction | Not specified (in vitro) | Suppressed acute HPV response | [1] |
| Oxidative Stress-Induced Airway Inflammation | In vivo pretreatment | Reduced inflammatory cell recruitment and cytokine production | [6] |
| Exercise Pressor Reflex | 51 ± 8 µM (local administration) | Inhibited pressor and sympathetic responses to muscle contraction | [7] |
| Systemic Blood Pressure Regulation | Chronic oral administration | No change in mean arterial pressure in SHR rats | [1] |
Several technical challenges may arise when studying this compound effects on TRPC6 channels using whole-cell patch-clamp. Current run-down, a common issue characterized by progressively decreasing TRPC6 currents over time, can be minimized by including ATP and other energy sources in the pipette solution and using the perforated patch configuration to preserve intracellular components [5]. Seal stability can be improved by ensuring clean glass pipettes, proper fire polishing, and using healthy cells with smooth surfaces. If inconsistent this compound effects are observed, verify proper stock solution preparation and storage, ensure complete dissolution in extracellular solution, and confirm that the perfusion system delivers solutions reliably to the recorded cell.
For data interpretation, it is important to consider that this compound exhibits some cross-reactivity with TRPC3 and TRPC7 channels, particularly at higher concentrations [1]. Therefore, in systems expressing multiple TRPC channels, complementary approaches such as genetic knockdown may be necessary to confirm TRPC6-specific effects. When studying native cells with complex morphologies, the perforated patch technique is strongly recommended over conventional whole-cell configuration to maintain endogenous signaling pathways that might modulate TRPC6 function [5]. Finally, appropriate controls including vehicle (DMSO) applications should always be included to account for potential solvent effects on TRPC6 currents.
This compound represents a valuable pharmacological tool for investigating TRPC6 channel function in both recombinant systems and native tissues. Its high potency, relative selectivity, and favorable pharmacokinetic properties enable detailed characterization of TRPC6-mediated currents using the whole-cell patch-clamp technique. The protocols outlined in this application note provide a comprehensive framework for studying this compound effects on TRPC6 channels, from basic current inhibition to sophisticated physiological applications. As research continues to elucidate the diverse roles of TRPC6 channels in health and disease, this compound will remain an essential compound for validating this channel as a therapeutic target across multiple pathological conditions.
This compound is an investigational compound currently in preclinical development, requiring robust animal dosing protocols to establish its pharmacokinetic and pharmacodynamic properties. As a potential therapeutic agent, thorough characterization of its absorption profile following oral administration is essential for determining its clinical translatability. This document provides detailed application notes and standardized protocols for administering this compound via the oral route in animal models, specifically designed for researchers and drug development professionals working in preclinical development.
The oral route represents the most common and patient-preferred administration method for most therapeutics, making it a critical pathway to study in drug development. When administered orally, drugs must navigate the complex environment of the gastrointestinal tract, facing challenges such as variable pH levels, digestive enzymes, and the intestinal barrier before reaching systemic circulation. Understanding these processes is fundamental to designing effective dosing strategies for this compound that will generate reliable, reproducible data to inform future clinical studies. The protocols outlined herein are designed to maximize data quality while adhering to ethical standards for animal research, implementing the 3Rs principles (Replacement, Reduction, and Refinement) wherever possible.
Pharmacokinetic Fundamentals: Oral drug absorption follows first-order kinetics in most cases, where the rate of absorption is proportional to the drug concentration at the absorption site. The bioavailability (F) of an orally administered drug is defined as the fraction of the administered dose that reaches systemic circulation unchanged, calculated as F = (AUC_oral × D_IV) / (AUC_IV × D_oral) × 100%, where AUC represents the area under the concentration-time curve and D denotes dose. This compound's bioavailability is a critical parameter that must be accurately determined during preclinical studies. [1]
Species Selection Considerations: The choice of animal model significantly influences this compound's pharmacokinetic profile due to species-specific differences in gastrointestinal physiology, metabolic enzymes, and transporter systems. Rodents (mice and rats) are typically employed in initial studies due to their small size, cost-effectiveness, and well-characterized physiology, while larger species (dogs, primates) may be used in later-stage preclinical studies to better predict human response. Allometric scaling principles should be applied when extrapolating doses across species. [2]
Table: Key Pharmacokinetic Parameters for Oral Administration
| Parameter | Symbol | Definition | Typical Units |
|---|---|---|---|
| Bioavailability | F | Fraction of dose reaching systemic circulation | % |
| Maximum Concentration | Cmax | Peak plasma concentration after dosing | ng/mL or μM |
| Time to Maximum Concentration | Tmax | Time to reach Cmax | hours |
| Area Under the Curve | AUC | Total drug exposure over time | h·ng/mL or h·μM |
| Half-life | t1/2 | Time for plasma concentration to reduce by 50% | hours |
| Apparent Volume of Distribution | Vd | Theoretical volume to contain total drug at plasma concentration | L/kg |
The physicochemical properties of this compound, including its solubility, stability, and pH sensitivity, dictate the appropriate formulation strategy. For compounds with good aqueous solubility, simple solutions in physiological buffers may be sufficient, while poorly soluble compounds often require specialized formulations containing solubilizing agents or suspension in vehicles such as methylcellulose. The protocol below describes preparation of a 1 mg/mL suspension of this compound in 0.5% methylcellulose, a commonly used vehicle for poorly soluble compounds in preclinical studies.
Formulation stability is a critical factor that can significantly impact dosing accuracy and experimental outcomes. Chemical stability refers to the maintenance of this compound's chemical integrity and potency, while physical stability for suspensions refers to the maintenance of uniform particle distribution and suspension homogeneity. Stability studies should be conducted under anticipated storage conditions to establish appropriate expiration dates for prepared formulations.
Oral administration in laboratory animals requires careful consideration of species-specific anatomy, physiology, and behavioral characteristics to ensure accurate dosing and animal welfare. The following protocols outline standardized procedures for common preclinical species, with emphasis on proper restraint techniques, dosing accuracy, and post-administration monitoring. Dose volume selection is critical to prevent discomfort, aspiration, or overdose while ensuring consistent drug delivery across all experimental subjects.
Table: Recommended Maximum Dose Volumes for Oral Administration by Species [2]
| Species | Maximum Volume (mL/kg) | Dosing Considerations | Needle/Gavage Tube Size |
|---|---|---|---|
| Mouse | 5 | Single bolus; may be divided for multiple daily doses | 20-22 gauge, 1-1.5 inch ball-tipped |
| Rat | 5 | Administer slowly over 10-15 seconds | 18-20 gauge, 1.5-2.5 inch ball-tipped |
| Guinea Pig | 5 | Use extra care due to prominent gag reflex | 18-20 gauge, 1.5-2 inch curved tip |
| Rabbit | 5-20 | Volume depends on size; larger rabbits tolerate higher volumes | 8-10 French pediatric feeding tube |
| Dog | 5-20 | Can use capsules for solid formulations | 14-18 French stomach tube |
| Primate | 5-20 | Acclimate animals to dosing procedure | 8-12 French pediatric feeding tube |
| Swine | 5-20 | Use specialized speculum to prevent tube chewing | 14-18 French stomach tube |
The dosing regimen for this compound should be designed based on the compound's pharmacokinetic properties and the study objectives. For single-dose pharmacokinetic studies, blood sampling at appropriate time points is essential to characterize the absorption and elimination profile. For repeat-dose toxicity or efficacy studies, the dosing frequency should align with the compound's half-life to maintain appropriate exposure levels while minimizing accumulation-related toxicity.
Comprehensive sampling is essential for accurate characterization of this compound's pharmacokinetic profile following oral administration. The sampling schedule should be designed to capture the key pharmacokinetic events, including the absorption phase, distribution phase, and elimination phase. The protocol below outlines a standardized approach for blood collection, processing, and storage to ensure sample integrity and data reliability.
Accurate quantification of this compound in biological matrices is fundamental to generating reliable pharmacokinetic data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to handle complex biological matrices. The protocol below outlines a generalized LC-MS/MS method that can be optimized specifically for this compound.
The following workflow diagram illustrates the complete pharmacokinetic assessment process for this compound following oral administration:
Robust pharmacokinetic analysis requires appropriate mathematical treatment of the concentration-time data to extract meaningful parameters that describe this compound's absorption, distribution, and elimination characteristics. Both non-compartmental analysis (NCA) and compartmental modeling approaches provide valuable insights, with NCA being the most commonly used method for initial characterization.
Several technical challenges can compromise the quality and interpretation of oral dosing studies for this compound. Anticipating these issues and implementing appropriate preventive measures is essential for successful study execution.
Ethical conduct of animal research requires strict adherence to regulatory guidelines and implementation of refinement techniques to minimize pain and distress. Additionally, attention to regulatory expectations early in development facilitates smoother transition to later-stage preclinical and clinical development.
These application notes and protocols provide a standardized framework for conducting oral administration studies of this compound in animal models. Implementation of these procedures will generate robust, reproducible pharmacokinetic data essential for understanding the compound's absorption characteristics and informing future development decisions. As research progresses, these protocols should be refined based on accumulating experience with this compound's specific properties and behavior in different animal models.
The successful execution of these studies requires attention to technical details, appropriate quality control measures, and adherence to ethical principles of animal research. By following these standardized protocols, researchers can generate reliable data that supports the rational development of this compound while ensuring the welfare of research animals and the efficient use of scientific resources.
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. It blocks TRPC6-mediated calcium influx with an IC₅₀ in the low nanomolar range and shows good oral bioavailability in mice, making it a valuable tool for preclinical research into TRPC6-related pathologies such as focal segmental glomerulosclerosis and pulmonary hypertension [1] [2].
The table below summarizes the key quantitative data available for this compound.
| Parameter | Value / Description | Context / Model |
|---|---|---|
| Potency (IC₅₀) | TRPC6: 7.9 - 9.5 nM | Human TRPC6 expressed in HEK293 cells [3] [1] |
| Selectivity | TRPC3: 282 nM; TRPC7: 226 nM | Ca²⁺ influx assay; no significant activity on TRPC4/C5 [1] [2] |
| In Vivo Efficacy (Mouse) | 10 mg/kg (oral) | Suppresses acute hypoxic pulmonary vasoconstriction [3] [1] |
| In Vivo Tolerability (Rat) | No change in mean arterial pressure | Spontaneously hypertensive rats (SHR) [1] |
| Oral Bioavailability (Mouse) | Suitable for chronic oral administration | Confirmed in pharmacokinetic studies [1] |
While a full PK study protocol for this compound is not publicly detailed, you can design one based on standard practices and the confirmed activities of the compound. Here are detailed methodologies for key experiments:
This protocol is used to confirm the inhibitory activity and selectivity of a TRPC6 inhibitor like this compound [1].
This design is inferred from studies that confirmed the oral bioavailability of this compound [1] and follows standard PK principles.
When analyzing your results, keep the following in mind:
To help visualize the experimental process and the biological target, the following diagrams were created using Graphviz.
Diagram 1: A workflow for the in vivo pharmacokinetics study of this compound, covering key steps from dosing to data analysis.
Diagram 2: The simplified signaling pathway of TRPC6 channel activation and the site of inhibition by this compound.
This compound is recognized in scientific research as a highly potent and orally bioavailable inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. It functions by blocking TRPC6-mediated calcium influx into cells. Its high potency and selectivity make it a valuable pharmacological tool for investigating the role of TRPC6 channels in various physiological and disease models, ranging from renal function to pulmonary vasoconstriction. [1] [2] [3]
The table below summarizes its key inhibitory activity against TRPC channels:
Table 1: Inhibitory Profile of this compound on TRPC Channels
| Target | Assay Type | IC₅₀ Value | Experimental Notes | Citation |
|---|---|---|---|---|
| TRPC6 | Ca²⁺ influx assay | 9.5 nM | In HEK293 cells, induced by OAG (1-oleoyl-2-acetyl-sn-glycerol) | [2] [3] |
| TRPC6 | Patch-clamp electrophysiology | 7.9 nM | Direct measurement of TRPC6 currents | [2] [3] [4] |
| TRPC3 | Ca²⁺ influx assay | 282 nM | In CHO cells, induced by OAG | [3] |
| TRPC7 | Ca²⁺ influx assay | 226 nM | In HEK293 cells, induced by OAG | [3] |
| TRPC4/TRPC5 | Ca²⁺ influx assay | No significant effect | Demonstrates selectivity versus other TRPC channels | [1] [5] |
It is critical to note that this compound is available in different salt forms, primarily as the free base (CAS: 1333210-07-3) and the dihydrochloride (HCl) salt (CAS: 1333207-63-8). The information below pertains to the free base unless explicitly stated otherwise. The dihydrochloride salt has a different molecular weight and solubility profile, which must be accounted for during solution preparation. [1] [5] [6]
Proper preparation of stock solutions is fundamental for ensuring the stability, activity, and reproducibility of this compound in experimental assays.
For cellular assays, dimethyl sulfoxide (DMSO) is the standard solvent for reconstituting this compound.
Table 2: Stock Solution Preparation for In Vitro Use
| Parameter | Specification | Critical Notes |
|---|---|---|
| Recommended Solvent | Anhydrous DMSO | Use freshly opened, high-quality DMSO to avoid water absorption. [2] [3] |
| Typical Stock Concentration | 10-100 mM | A common high-concentration stock is 74 mg/mL (~201 mM). [2] |
| Solubility in DMSO | ≥ 74 mg/mL (201.15 mM) [2] | Hygroscopic DMSO can reduce solubility over time. |
| Solubility in Ethanol | 74 mg/mL [2] | A suitable alternative if DMSO is incompatible. |
| Solubility in Water | Insoluble [2] | Must first be dissolved in DMSO or ethanol before adding to aqueous buffers. |
| Storage | -20°C to -80°C, in sealed containers away from moisture. [3] [4] | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Step-by-Step Protocol:
For oral administration in animal studies, this compound requires specific formulations to ensure bioavailability and tolerability. The following validated formulations can be used: [2] [6]
Table 3: In Vivo Formulations for Oral Administration
| Formulation | Composition | Final Concentration | Preparation Instructions |
|---|---|---|---|
| Homogeneous Suspension [2] | 0.5-1% Carboxymethyl cellulose (CMC-Na) in water | ≥ 5 mg/mL | Add this compound powder to CMC-Na solution and mix vigorously to form a uniform suspension. |
| Clear Solution 1 [2] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 3.75 mg/mL (10.19 mM) | 1. Dissolve drug in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add ddH₂O. | | Clear Solution 2 [2] | 5% DMSO, 95% Corn Oil | 1.85 mg/mL (5.03 mM) | Dissolve the DMSO stock solution in corn oil and mix thoroughly. |
A typical in vivo dosage used in pharmacokinetic and efficacy studies is 10 mg/kg administered via oral gavage. [1] [2] [3]
The following sections outline established methodologies for using this compound in common experimental setups.
This protocol is used to determine the inhibitory effect of this compound on TRPC6-mediated calcium entry, typically in HEK293 or CHO cells overexpressing TRPC channels. [1]
Workflow: Calcium Influx Assay
Detailed Procedure:
This protocol details the application of this compound in whole-cell patch-clamp experiments to directly measure its inhibitory effect on TRPC6 ion currents. [3]
Detailed Procedure:
This compound is a powerful and selective pharmacological tool for probing TRPC6 channel function. Adherence to the detailed protocols for stock solution preparation, in vitro and in vivo formulation, and experimental application provided in this document will ensure reliable and reproducible results, thereby facilitating high-quality research into the role of TRPC6 in health and disease.
This compound is a potent and selective inhibitor of the TRPC6 (Transient Receptor Potential Canonical 6) channel, a non-selective cation channel implicated in various physiological and pathological processes including renal function, pulmonary vasoconstriction, and cardiac hypertrophy. This small molecule inhibitor demonstrates high potency against TRPC6-mediated calcium influx with half-maximal inhibitory concentration (IC₅₀) values in the single-digit nanomolar range, while showing significantly lower activity against related channels TRPC3 and TRPC7, and minimal effects on TRPC4 and TRPC5 channels. These properties make this compound a valuable pharmacological tool for investigating TRPC6 channel function in both basic research and preclinical drug development. The compound has demonstrated oral bioavailability in animal models, further expanding its utility for in vivo studies of TRPC6-mediated physiological pathways and disease mechanisms.
This compound is available in two primary chemical forms that researchers should distinguish between when planning experiments:
Table 1: Chemical Properties of this compound and Its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Dihydrochloride |
|---|---|---|
| Chemical Name | 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile | 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile dihydrochloride |
| CAS Number | 1333210-07-3 [1] [2] [3] | 1333207-63-8 [4] [5] [6] |
| Molecular Formula | C₂₁H₂₂ClN₃O [1] [2] | C₂₁H₂₂ClN₃O·2HCl [4] [6] |
| Molecular Weight | 367.87 g/mol [1] [2] [3] | 440.79 g/mol [4] [5] [6] |
| Purity | ≥98% (HPLC) [4] [3] | ≥98% (HPLC) [4] [6] |
| Physical Appearance | Light yellow to yellow solid [1] | White to yellow solid [6] |
The stereochemical configuration of this compound is specifically defined as (1R,2R,3R), which is essential for its biological activity. When calculating concentrations for experimental use, it is crucial to account for the difference in molecular weight between the free base and dihydrochloride salt forms to ensure accurate dosing.
The solubility of this compound has been characterized in various solvents commonly used in biological research. The following table summarizes the solubility data for both the free base and hydrochloride salt forms:
Table 2: Solubility Characteristics of this compound in Different Solvents
| Solvent | This compound (Free Base) | This compound Dihydrochloride |
|---|---|---|
| DMSO | ≥74 mg/mL (201.15 mM) [2]; ≥370 mg/mL (1005.79 mM) [1] | 100 mg/mL (226.87 mM) [6] |
| Water | Insoluble [2] | 50 mg/mL (113.43 mM) [6] |
| Ethanol | 74 mg/mL (201.15 mM) [2] | Not specified |
It is important to note that DMSO quality significantly impacts solubility and solution stability. Hygroscopic DMSO (absorbing moisture from air) can reduce solubility, so always use freshly opened, anhydrous DMSO for preparing stock solutions [1] [2]. For the hydrochloride salt, water can be used as a solvent, with solubility up to 50 mg/mL (113.43 mM) [6].
Proper storage is essential for maintaining this compound stability and potency:
This protocol measures the inhibition of TRPC6-mediated calcium entry using fluorescence-based detection [3]:
Key Steps:
This method directly measures TRPC6 channel current inhibition by this compound [1] [3]:
Procedure:
Application in specialized cells:
This protocol assesses the absorption and plasma concentration profile of this compound after oral administration [3]:
Procedure:
This ex vivo model evaluates this compound efficacy in suppressing TRPC6-dependent pulmonary vascular responses [4] [3]:
Detailed Steps:
This protocol evaluates the chronic effects of this compound on blood pressure in conscious, freely moving animals [3] [6]:
Procedure:
Several formulation strategies have been successfully employed for in vivo administration of this compound:
Table 3: Recommended Formulations for In Vivo Administration of this compound
| Application Route | Formulation Composition | Concentration | Storage |
|---|---|---|---|
| Oral Gavage | 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution [3] | Adjust based on desired dose (e.g., 10 mg/kg) [3] | Prepare freshly |
| Oral Administration (Alternative) | 5% DMSO, 95% corn oil [2] | 1.85 mg/mL (5.03 mM) [2] | Prepare freshly |
| Intravenous Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [6] | 2.5 mg/mL (5.67 mM) [6] | Prepare freshly, use immediately |
| Alternative Injectable | 10% DMSO, 90% (20% SBE-β-CD in saline) [6] | 2.5 mg/mL (5.67 mM) [6] | Prepare freshly, use immediately |
This compound is a potent and selective TRPC6 inhibitor with well-characterized solubility profiles, storage requirements, and experimental applications. The detailed protocols provided in these application notes support the reliable use of this compound across various experimental systems, from molecular pharmacology studies to integrated physiological investigations. Its oral bioavailability and favorable pharmacokinetic properties further enable chronic in vivo studies exploring TRPC6 function in disease models. By following these guidelines, researchers can effectively utilize this compound to advance understanding of TRPC6 channel biology and its therapeutic implications.
This compound represents a novel pharmacological tool for investigating the role of TRPC6 channels in cardiovascular physiology and disease models. This potent and selective inhibitor has demonstrated significant efficacy in modulating calcium influx through TRPC6 channels, which play crucial roles in vascular smooth muscle contraction, podocyte function in the kidneys, and pulmonary vasoregulation. The compound exhibits a highly selective profile, with IC₅₀ values of 7.9 nM for TRPC6-mediated currents, while showing considerably less potency against related channels TRPC3 (IC₅₀ = 282 nM) and TRPC7 (IC₅₀ = 226 nM), and no appreciable activity against TRPC4 and TRPC5 channels [1] [2]. This selectivity makes this compound particularly valuable for dissecting the specific contributions of TRPC6 in complex physiological systems where multiple TRPC channels may be expressed.
Radiotelemetry is widely considered the gold standard for blood pressure monitoring in conscious, freely moving rats, as it eliminates confounding factors associated with restraint stress and anesthesia that plague other measurement techniques [3] [4] [5]. Unlike tail-cuff methods which require animal restraint and heating, telemetry allows continuous, long-term monitoring of cardiovascular parameters with minimal disturbance to the animals, thereby providing more physiologically relevant data [6]. The technique enables researchers to capture circadian rhythm variations in blood pressure and heart rate, as well as transient pharmacological responses that would be missed with intermittent measurement approaches [5]. When combined with this compound administration, telemetric blood pressure measurement provides a powerful approach for investigating TRPC6's role in cardiovascular regulation and assessing the therapeutic potential of TRPC6 inhibition in hypertension and related conditions.
This compound functions as a potent inhibitor of diacylglycerol-sensitive TRPC cation channels, with particular specificity for the TRPC6 subtype. The compound directly blocks calcium influx through TRPC6 channels, as demonstrated through comprehensive patch-clamp electrophysiology studies and calcium imaging techniques [2]. In TRPC6-expressing cells, this compound dose-dependently decreases TRPC6-mediated currents with low nanomolar efficacy, confirming its direct action on these channels [1]. The molecular mechanism involves interference with channel gating rather than simple pore blockade, as evidenced by its effectiveness in both whole-cell and perforated-patch configurations. This targeted mechanism of action makes this compound particularly valuable for distinguishing TRPC6-mediated effects from those involving other calcium entry pathways in cardiovascular tissues and beyond.
The remarkable selectivity of this compound for TRPC6 over closely related channels in the TRPC family provides a significant advantage over earlier-generation TRPC inhibitors. While the compound does show some activity against TRPC3 and TRPC7 channels, its potency against these relatives is approximately 30-fold lower than for TRPC6 [1] [2]. Importantly, this compound exhibits no appreciable activity against TRPC4 and TRPC5 channels even at micromolar concentrations, highlighting its specificity within the TRPC subfamily. This selectivity profile is crucial for interpreting in vivo data, as it minimizes potential off-target effects that could complicate mechanistic interpretations. The compound's clean pharmacological profile has made it a preferred tool for investigating TRPC6 biology in complex systems where multiple TRPC channels may be co-expressed and functionally redundant.
Table 1: Comprehensive In Vitro Pharmacological Profile of this compound
| Parameter | Value | Experimental System | Methodology |
|---|---|---|---|
| TRPC6 IC₅₀ | 7.9 nM | Whole-cell patch-clamp | Current measurement |
| TRPC3 IC₅₀ | 282 nM | Calcium influx assay | Fluo-4 fluorescence |
| TRPC7 IC₅₀ | 226 nM | Calcium influx assay | Fluo-4 fluorescence |
| TRPC4/5 activity | No effect | Calcium influx assay | Fluo-4 fluorescence |
| Podocyte calcium influx | Significant inhibition at 1 μM | Ang II-stimulated podocytes | Confocal calcium imaging |
| SOCE | Minimal effect at 1 μM | Store-operated calcium entry | Fluo-4 measurement |
Extensive in vitro characterization has demonstrated that this compound effectively prevents calcium influx into cells mediated by TRPC6 activation [1]. In podocytes—specialized cells in the kidney glomerulus—this compound (1 μM) significantly inhibits the calcium influx triggered by Angiotensin II (Ang II), which works through both AT1 and AT2 receptors [1]. This effect is particularly relevant for investigating TRPC6's role in glomerular function and pathology, as excessive calcium influx in podocytes is associated with progressive glomerular damage in disease states. Importantly, this compound at 1 μM barely affects store-operated calcium entry (SOCE), indicating its specificity for receptor-operated channels rather than global calcium signaling mechanisms [1]. This specificity profile ensures that physiological calcium signaling pathways remain largely intact during this compound treatment, allowing researchers to attribute observed effects specifically to TRPC6 inhibition.
Table 2: In Vivo Pharmacological Effects of this compound
| Parameter | Effect | Experimental Model | Dosage |
|---|---|---|---|
| Acute HPV | Significant suppression | Isolated perfused mouse lungs | 10 mg/kg (oral) |
| Mean arterial pressure | No significant change | Spontaneously hypertensive rats | 10 mg/kg (oral) |
| Plasma concentration | Suitable for chronic administration | Sprague Dawley rats | 250 mg (oral) |
| TRPC6-dependent vasoconstriction | Inhibited | Murine pulmonary vasculature | Cumulative addition to perfusate |
| Plasma half-life | Appropriate for chronic studies | Pharmacokinetic serial sampling | LC-MS/MS detection |
In in vivo models, this compound has demonstrated significant efficacy in modulating TRPC6-dependent physiological processes without dramatically altering baseline cardiovascular parameters [1] [2]. In isolated perfused mouse lungs, this compound (10 mg/kg, orally) suppresses TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV), confirming the role of TRPC6 channels in pulmonary vasoregulation [1] [2]. Interestingly, in an initial short-term study, this compound did not change mean arterial pressure in spontaneously hypertensive rats (SHR) [2], suggesting that TRPC6 channels may not play a major role in blood pressure regulation in this particular hypertension model, or that compensatory mechanisms maintain blood pressure despite TRPC6 inhibition. Pharmacokinetic studies have demonstrated that this compound is suitable for chronic oral administration, with plasma concentrations remaining within the therapeutic range for extended periods [1]. This favorable pharmacokinetic profile enables long-term studies investigating the effects of sustained TRPC6 inhibition in progressive disease models.
The surgical implantation of telemetry devices requires strict aseptic techniques and appropriate anesthetic and analgesic protocols to ensure animal welfare and data quality [3] [5]. The following protocol has been optimized for rat studies involving this compound administration:
Preoperative Preparation: Induce anesthesia using pentobarbital (50 mg/kg IP) or isoflurane (4-5% for induction, 2% for maintenance) [3] [5]. Administer preoperative analgesics (buprenorphine, 0.5 mg/kg SC) and apply ophthalmic ointment to prevent corneal drying. Remove hair from the ventral neck and dorsal flank regions using hair removal cream, and disinfect the surgical sites with three alternating applications of betadine solution and 70% isopropyl alcohol [5].
Surgical Approach: Make a 1.5 cm skin incision in the dorsal left flank behind the scapula and create a subcutaneous pocket large enough to accommodate the telemetry transmitter [5]. For the abdominal aortic approach (more common in rats), make a midline abdominal incision, expose the abdominal aorta using sterile cotton swabs, and insert the catheter of the telemetric device into the abdominal aorta, guiding it upstream [3]. For the carotid artery approach (more common in mice but applicable to rats), make a 1 cm midline incision below the neck, carefully isolate the carotid artery from the vagus nerve, and cannulate the artery [5].
Catheter Placement and Closure: Secure the catheter using tissue adhesive (Vetbond) for aortic placement or non-absorbable 7-0 suture for carotid placement [3] [5]. Suture the transmitter body to the abdominal musculature or secure it in the subcutaneous pocket. Close the muscle and skin layers separately with appropriate sutures (5-0 for skin) or tissue adhesive [5].
Postoperative Care: Maintain animals on a heating pad (38°C) until fully recovered from anesthesia [3]. Continue analgesia (buprenorphine, 0.5 mg/kg SC every 12 hours) for at least 48 hours post-surgery [3] [5]. Allow 7-10 days for recovery before initiating experimental measurements to ensure stabilization of hemodynamic parameters [5] [6]. Monitor animals daily for signs of infection, discomfort, or transmitter malfunction during this recovery period.
Proper data acquisition is critical for obtaining reliable cardiovascular parameters following telemetry transmitter implantation:
Transmitter Activation: Turn on implanted transmitters using a magnetic device positioned close to the animal from outside the cage approximately 20 minutes before starting recordings to allow signal stabilization [3]. The same procedure is used to deactivate transmitters after data collection to conserve battery life.
Data Collection Parameters: Program data acquisition for continuous recording or scheduled intervals based on experimental needs [5]. For this compound studies, continuous 24-hour recording is recommended to capture both acute drug effects and circadian variations. Set sampling rate to 500 Hz with data stored as 5-minute averages to balance resolution and storage capacity [1]. Record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) derived from the pressure waveform [3] [5].
Environmental Considerations: House instrumented animals individually in standard cages placed on telemetry receiver plates, with cages separated by at least 12 inches or electronically shielded to prevent signal crosstalk [5] [6]. Maintain a controlled environment with stable temperature (21 ± 1°C), humidity (50% ± 2%), and fixed light-dark cycles (typically 12:12 hours) [3]. Minimize unnecessary staff entry into the recording room to reduce environmental disturbances that could affect cardiovascular parameters.
Diagram 1: Experimental workflow for this compound telemetry studies showing surgical and experimental phases with key transitions and timepoints
Systemic administration of this compound requires careful preparation and appropriate dosing to achieve target engagement without adverse effects:
Compound Formulation: Prepare this compound fresh for each administration using 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution as vehicle [1]. For in vivo studies, use a stock solution of 2 mM in 100% DMSO, diluted 1:100 in perfusion buffer for isolated lung experiments, or in appropriate vehicle for oral administration [1].
Dosing Regimen: Administer this compound orally at 10 mg/kg for acute hypoxic pulmonary vasoconstriction studies [1] [2]. For chronic blood pressure monitoring studies in hypertensive models, consider doses ranging from 1-10 mg/kg based on pilot studies. Utilize a cross-over design where feasible, with animals receiving vehicle on day one and this compound after a 24-hour washout period to allow within-subject comparisons [1].
Timing and Monitoring: For pharmacokinetic-pharmacodynamic studies, initiate blood pressure recording 2 hours after this compound administration, as this interval corresponds to maximal plasma concentrations [1]. Continue monitoring for at least 6 hours post-administration to capture both peak and declining drug effects. For chronic studies, administer this compound daily at consistent times to minimize circadian confounding factors, with continuous telemetry monitoring throughout the treatment period.
Comprehensive data analysis should encompass multiple cardiovascular parameters to fully characterize the effects of this compound:
Primary Endpoints: Calculate mean arterial pressure (MAP) from systolic and diastolic pressure using the formula: MAP = DBP + 1/3(SBP - DBP) [4]. Analyze systolic, diastolic, and mean arterial pressure values averaged over appropriate intervals (e.g., 6 hours starting 2 hours post-administration for acute effects) [1]. Apply low-pass filtering using fast Fourier transform functions for better visualization of time-dependent blood pressure variations [1].
Secondary Endpoints: Derive heart rate from the blood pressure signal offline using peak detection algorithms [3]. Calculate heart rate variability (HRV) metrics including time-domain (SDNN, RMSSD) and frequency-domain (LF, HF power) parameters to assess autonomic nervous system function. Evaluate physical activity levels using the activity sensor incorporated in many telemetry transmitters to correlate cardiovascular changes with movement [5].
Circadian Rhythm Analysis: Analyze day-night variations by comparing parameters during light (inactive) and dark (active) phases [5]. Normalize data within subjects to account for individual differences in baseline values. For this compound studies, pay particular attention to whether TRPC6 inhibition differentially affects cardiovascular parameters during active versus inactive periods, which could suggest interaction with autonomic regulation.
Table 3: Key Cardiovascular Parameters in Rat Telemetry Studies
| Parameter | Normal Range (Rat) | Significance | Effect of this compound |
|---|---|---|---|
| Mean Arterial Pressure | 107-110 mmHg [3] | Primary blood pressure indicator | No significant change in SHR [2] |
| Heart Rate | 357-368 bpm [3] | Cardiovascular function index | Not primarily affected [2] |
| Systolic BP | ~130-140 mmHg [4] | Cardiac afterload indicator | Context-dependent effects |
| Diastolic BP | ~85-95 mmHg [4] | Vascular resistance indicator | Needs experimental determination |
| Day-Night Variation | 3-10 mmHg difference [5] | Circadian rhythm integrity | Preservation suggests no disruption of normal regulation |
Data Averaging and Normalization: For stable baseline determination, average data over at least 3 consecutive days with consistent circadian patterns [5]. Normalize response data to pre-drug baseline values expressed as percentage change or absolute difference to account for inter-individual variation. For time-course analyses, use repeated-measures ANOVA to account for correlated measurements within subjects over time.
Sample Size Considerations: Given the reduced variability of telemetric measurements compared to non-invasive methods, smaller sample sizes (n = 6-8 per group) typically suffice to detect clinically relevant blood pressure differences (≥10 mmHg) with 80% power at α = 0.05 [3] [6]. However, larger groups may be needed for detecting more subtle effects or when anticipating greater individual variation in response to this compound.
Data Visualization: Create comprehensive figures showing both 24-hour profiles and averaged data for specific intervals [5]. Include raw tracings with high temporal resolution to illustrate waveform characteristics and data quality [5]. For this compound efficacy studies, display parallel data from vehicle and treatment periods to visually reinforce statistical comparisons. Always present data as mean ± SEM unless otherwise justified, and indicate statistical significance using standard conventions in figures and tables.
Optimal housing conditions are critical for obtaining reliable telemetric data and ensuring animal welfare during this compound studies:
Housing Configuration: House instrumented animals individually in standard cages (approximately 39.3 cm × 28.5 cm × 19.4 cm for rats) placed on telemetry receiver plates [3] [6]. Use corncob bedding or other approved bedding materials that minimize signal interference. Change bedding once weekly on a consistent schedule to minimize environmental disturbance [3].
Environmental Controls: Maintain constant ambient temperature (21 ± 1°C) and relative humidity (50% ± 2%) in the animal room [3]. Implement a fixed 12:12-hour light:dark cycle with lights on at 0600 h to establish stable circadian rhythms [3] [5]. Shield cages from external vibrations, noises, and other environmental stressors that could artificially alter cardiovascular parameters.
Minimizing Confounders: Provide free access to standard pelleted rodent chow (containing 18% protein, 5% fat, and 5% fiber) and tap water [3]. Perform animal checks and water refreshing daily at consistent times (e.g., between 0900 and 1000) to minimize disruption to circadian rhythms [3]. Restrict entry to the telemetry room to essential personnel only, and maintain a log of all room entries that might correspond with transient cardiovascular changes in the data.
Several technical challenges may arise during telemetry studies with this compound that require proactive troubleshooting:
Signal Artifacts: Identify and exclude periods of signal artifact caused by transmitter movement, electrical interference, or temporary signal loss. Implement automated artifact detection algorithms complemented by manual review. For catheter-based systems, monitor signal quality indicators such as waveform morphology and diastolic values to detect potential catheter patency issues before they compromise data integrity.
Transmitter Longevity: Maximize transmitter lifespan by programming appropriate sampling schedules rather than continuous recording when possible [5]. Refurbish telemetry transmitters after 2-3 uses according to manufacturer specifications, recognizing this as an ongoing expense [6]. Monitor battery life regularly and establish a replacement schedule to prevent data loss during critical experimental periods.
Surgical Complications: Address potential surgical complications including infection, transmitter migration, or catheter occlusion through rigorous aseptic technique, proper transmitter fixation, and appropriate post-operative care [5]. Expect a surgical success rate of 80-90% with experienced surgeons, and plan animal numbers accordingly to account for potential losses during the surgical and recovery phases.
Diagram 2: this compound mechanism of action showing TRPC6 inhibition in the Ang II signaling pathway that regulates vascular contraction
While telemetry represents the gold standard, researchers should consider alternative and complementary approaches based on experimental needs:
Tail-Cuff Plethysmography: Consider non-invasive tail-cuff methods for high-throughput screening when large differences in blood pressure (>15-20 mmHg) are anticipated [6]. Train animals for 2-3 days before actual measurements to reduce stress-induced artifacts [4] [6]. Recognize that tail-cuff values represent average pressure over several minutes and do not reflect transient fluctuations or diurnal variations [6].
Acute Catheterization: For acute blood pressure measurements following this compound administration, consider direct catheterization of femoral or carotid arteries [6]. This approach provides high-fidelity data without the need for telemetry implantation surgery, but is limited to short-term recordings in restrained or anesthetized animals, which introduces its own set of artifacts.
Complementary Assessments: Combine telemetric blood pressure monitoring with echocardiography for comprehensive cardiovascular phenotyping [5]. Collect terminal tissue samples for molecular analyses of TRPC6 expression and downstream signaling pathways to correlate functional responses with biochemical markers. These complementary approaches provide mechanistic insights that enhance the interpretation of telemetry data from this compound studies.
The combination of This compound administration and radiotelemetric blood pressure monitoring represents a powerful methodological approach for investigating TRPC6 channel function in cardiovascular regulation. The protocols outlined in this document provide a robust framework for conducting such studies, with particular attention to surgical techniques, data acquisition parameters, dosing strategies, and analytical approaches. When properly implemented, this methodology enables researchers to obtain high-quality, physiologically relevant data on the cardiovascular effects of TRPC6 inhibition with minimal stress artifacts.
The differential effects of this compound observed across various experimental models—with significant inhibition of hypoxic pulmonary vasoconstriction but minimal impact on systemic blood pressure in spontaneously hypertensive rats—highlight the complex and context-dependent roles of TRPC6 channels in vascular regulation [1] [2]. These observations underscore the importance of rigorous experimental design and appropriate method selection when investigating TRPC6 biology. As research in this area advances, the integration of telemetric cardiovascular assessment with other physiological and molecular approaches will continue to elucidate the therapeutic potential of TRPC6 modulation for cardiovascular and pulmonary disorders.
The table below summarizes the key pharmacological characteristics of this compound for your reference.
| Parameter | Value / Description |
|---|---|
| Primary Target | TRPC6 (Transient Receptor Potential Canonical 6) [1] [2] |
| IC₅₀ for TRPC6 | 7.9 nM (current inhibition), 9.5 nM (Ca²⁺ influx) [1] [2] [3] |
| Selectivity (IC₅₀) | TRPC3: 282 nM; TRPC7: 226 nM; No significant activity on TRPC4/TRPC5 [1] [2] |
| Key Finding in Lung Model | Suppresses TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) [1] [2] [4] |
Here is the methodology for using this compound in an isolated perfused and ventilated mouse lung model, as adapted from the search results [1].
1. Lung Isolation and Preparation
2. Perfusion and Ventilation Setup
3. Induction of HPV and Drug Application
4. Data Acquisition and Analysis
The experimental workflow and the role of TRPC6 inhibition in this model are illustrated below.
The following sources were instrumental in creating this protocol and are recommended for further detail.
Podocytes, key components of the glomerular filtration barrier, rely on precise calcium (Ca²⁺) signaling for their structural and functional integrity. Dysregulation of Ca²⁺ influx, particularly through the Transient Receptor Potential Canonical 6 (TRPC6) channel, is a critical mechanism in podocyte injury and the progression of proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Kidney Disease [1] [2] [3]. Angiotensin II (Ang II), a potent mediator of kidney damage, activates TRPC6 channels, leading to excessive intracellular Ca²⁺ flux, podocyte dysfunction, and apoptosis [3] [4].
SAR7334 is a potent and selective inhibitor of TRPC6 channels, with additional activity against TRPC3 and TRPC7. It functions by blocking the channel pore, thereby preventing agonist-induced Ca²⁺ entry [3]. Its application in calcium flux assays is essential for investigating the specific role of TRPC6 in podocyte pathobiology and for validating this channel as a therapeutic target. Evidence demonstrates that this compound can attenuate Ang II-induced calcium influx in podocytes and partially restore glomerular volume dynamics, highlighting its potential therapeutic utility [3].
The table below summarizes core quantitative data from key studies utilizing this compound in podocyte and glomerular research.
| Experimental Context | This compound Concentration | Key Effect on Calcium Flux & Podocyte Function | Citation |
|---|---|---|---|
| Inhibition of Ang II-induced Ca²⁺ influx in rat podocytes | 1 μM | Decreased Ang II-induced calcium flux | [3] |
| Restoration of glomerular volume dynamics in isolated rat glomeruli | 1 μM | Partially restored glomerular volume change attenuated by Ang II | [3] |
| Specificity: Inhibition of TRPC6 vs. TRPC5 | IC₅₀ = 0.28 μM (TRPC6) IC₅₀ = 6.8 μM (TRPC3) IC₅₀ = 1.7 μM (TRPC7) No effect on TRPC5 at 10 μM | Potent and selective inhibition of TRPC6 over TRPC3, TRPC7, and TRPC5 | [3] |
This protocol outlines the steps to measure intracellular calcium flux in podocytes in response to Ang II and its inhibition by this compound, using a fluorescence-based microplate reader.
The following diagrams illustrate the molecular pathway under investigation and the sequential steps of the assay protocol.
Chronic oral administration in rodents requires careful planning to ensure accurate dosing and animal welfare. The table below summarizes key methodological considerations.
| Aspect | Considerations & Recommendations |
|---|---|
| General Principle | Use pharmaceutical-grade compounds when available. Define and justify compound concentration, dose (mg/kg), route, volume, frequency, and vehicle in the IACUC protocol [1]. |
| Dosing Volumes (Guideline) | Mice: 10 mL/kg [1]. Rats: 5 mL/kg (for oral gavage, as a common standard). | | Vehicle Selection | Consider pH, sterility, osmolarity, solubility, and mucosal irritancy. Vehicle should not introduce toxic side effects [1]. | | Confirmation of Dosing | For non-gavage methods, ensure complete consumption of the dose (e.g., within a specific time frame) to verify accurate delivery [2]. |
You can adapt the following workflow, which synthesizes elements from several studies, to develop your specific protocol for SAR7334.
Formulation and Dose Preparation
Dosing Methodology
Pharmacokinetic and Tissue Analysis
The following tables provide quantitative examples from chronic oral dosing studies with other compounds, which can serve as a reference for your work with this compound.
Table 1: In-Diet Dosing Regimen (Saracatinib in Rats) [3]
| Diet Concentration (ppm) | Achieved Dose (mg/kg) | Serum Concentration (ng/mL) | Hippocampal Concentration (ng/g) |
|---|---|---|---|
| 50 ppm | ~5 mg/kg | Data not specified in excerpt | Data not specified in excerpt |
| 160 ppm | ~12.5 mg/kg | Data not specified in excerpt | Data not specified in excerpt |
| 210 ppm | ~16.5 mg/kg | Data not specified in excerpt | Data not specified in excerpt |
| 260 ppm | ~18.7 mg/kg | Measured and correlated | Day 3: 546.8 ± 219.7 Day 7: 300.7 ± 43.4 |
Table 2: Voluntary Oral Dosing (Losartan in Rats) [2]
| Vehicle | Dose (mg/kg) | Dosing Duration | Key Finding (vs. Gavage) |
|---|---|---|---|
| Sugar Paste | 10 mg/kg | 14 days | Higher losartan plasma concentrations |
| Nut Paste | 10 mg/kg | 14 days | Reduced blood glucose levels |
| Peanut Butter | 10 mg/kg | 14 days | Viable for daily ingestion |
Since specific data on this compound was not located, I suggest you:
SAR7334 is a potent and selective inhibitor of the canonical transient receptor potential channel 6 (TRPC6), a calcium-permeable non-selective cation channel implicated in various pathological conditions. TRPC6 channels function as receptor-operated channels that can be activated by diacylglycerol (DAG) independently of internal calcium store depletion. The therapeutic relevance of TRPC6 spans multiple disease areas including pulmonary hypertension, airway inflammation, renal pathologies, and neurological disorders [1] [2]. This compound has emerged as a valuable pharmacological tool compound due to its nanomolar potency against TRPC6 channels and favorable oral bioavailability for in vivo studies [1] [3]. The compound exhibits a distinctive selectivity profile, preferentially inhibiting TRPC6 over the closely related channels TRPC3 and TRPC7, while showing no significant activity against TRPC4 and TRPC5 channels [4] [5]. These pharmacological characteristics make this compound particularly useful for delineating the specific contributions of TRPC6-mediated signaling pathways in complex biological systems and for validating TRPC6 as a therapeutic target in preclinical models.
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating compound efficacy, indicating the concentration required to inhibit a biological process by half [6]. Comprehensive characterization of this compound has revealed its potent inhibition of TRPC6 with specificity over related channels. The table below summarizes the experimentally determined IC50 values for this compound across different TRPC channels and measurement techniques:
Table 1: Experimentally Determined IC50 Values for this compound
| Channel Type | IC50 Value | Assay Method | Cell Line | Citation |
|---|---|---|---|---|
| TRPC6 currents | 7.9 nM | Whole-cell patch-clamp | HEK293 | [4] [1] |
| TRPC6-mediated Ca²⁺ influx | 9.5 nM | Fluo-4 Ca²⁺ assay | HEK293 | [1] [7] [5] |
| TRPC3-mediated Ca²⁺ influx | 282 nM | Fluo-4 Ca²⁺ assay | CHO | [4] [1] |
| TRPC7-mediated Ca²⁺ influx | 226 nM | Fluo-4 Ca²⁺ assay | HEK293 | [4] [1] |
| TRPC4-mediated Ca²⁺ influx | No significant effect | Fluo-4 Ca²⁺ assay | Multiple | [1] [7] |
| TRPC5-mediated Ca²⁺ influx | No significant effect | Fluo-4 Ca²⁺ assay | Multiple | [1] [7] |
The selectivity ratio of this compound for TRPC6 over TRPC3 is approximately 30-fold, and for TRPC6 over TRPC7 is approximately 24-fold, demonstrating its utility as a preferential TRPC6 inhibitor [1] [5]. This selectivity profile is particularly important given the structural and functional similarities among DAG-sensitive TRPC channels (TRPC3, C6, and C7) and their frequent co-expression in tissues.
The calcium flux assay represents a robust method for determining the functional potency of this compound against TRPC channels in cellular systems. This protocol utilizes the calcium-sensitive fluorescent dye Fluo-4 AM to monitor intracellular calcium levels in response to channel activation [7]:
For direct measurement of ion channel currents, the whole-cell patch-clamp technique provides the most direct assessment of TRPC6 inhibition:
Diagram: this compound TRPC6 Inhibition Signaling Pathway
This compound has demonstrated significant efficacy in models of oxidative stress-induced airway inflammation, particularly in the context of ozone (O₃) and hydrogen peroxide (H₂O₂) exposure:
In renal podocytes, this compound has been utilized to investigate TRPC6-dependent calcium influx mechanisms:
This compound has demonstrated favorable pharmacokinetic properties that support its use in chronic animal studies:
Diagram: In Vivo Efficacy Model of this compound
Proper handling and storage of this compound are essential for maintaining compound integrity and experimental reproducibility:
This compound represents a potent and selective pharmacological tool for investigating TRPC6 channel function in both in vitro and in vivo systems. Its well-characterized IC50 values, comprehensive protocols for activity determination, and established efficacy in disease models make it an invaluable compound for research on TRPC6-mediated calcium signaling pathways. The detailed application notes and protocols provided in this document should enable researchers to effectively utilize this compound for their experimental needs while ensuring reproducibility and accuracy in TRPC6-related studies.
This compound is a highly potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable non-selective cation channel implicated in various pathological conditions. TRPC6 channels are activated by multiple stimuli including diacylglycerol (DAG) and are involved in calcium signaling pathways critical for cellular functions in renal, pulmonary, and cardiovascular systems. The significance of this compound lies in its nanomolar potency against TRPC6 channels and its favorable pharmacokinetic properties, making it suitable for both in vitro and in vivo investigations of TRPC6-mediated physiological and pathophysiological processes [1] [2].
The compound has demonstrated particular utility in studying angiotensin II (Ang II)-evoked calcium influx, a signaling pathway implicated in renal glomerular function, vascular contraction, and cellular apoptosis. Unlike earlier TRPC6 inhibitors that suffered from poor selectivity or unfavorable pharmacokinetic profiles, this compound represents a valuable pharmacological tool for elucidating TRPC6 channel function in native tissues and disease models [1]. Research indicates that this compound effectively inhibits Ang II-mediated calcium influx in podocytes, highlighting its relevance for investigating glomerular diseases and proteinuric conditions [3].
This compound (CAS Number: 1333210-07-3) has a molecular weight of 367.87 g/mol and the molecular formula C₂₁H₂₂ClN₃O. It is a stereochemically pure compound synthesized starting from (1R,2S)-indene oxide through a multi-step process involving nucleophilic substitution, carbonyl reduction, and O-alkylation/arylation reactions [2]. The compound exhibits high aqueous solubility when prepared in DMSO stock solutions (≥74 mg/mL) [4].
This compound demonstrates remarkable selectivity toward TRPC6 channels compared to other TRPC family members. The inhibitory activity of this compound against TRPC channels follows this order of potency: TRPC6 > TRPC7 ≈ TRPC3, while it shows no significant activity against TRPC4 and TRPC5 channels even at micromolar concentrations [1] [2]. This selective profile enables researchers to specifically interrogate TRPC6 function without confounding effects on closely related channels.
Table 1: Summary of this compound Inhibitory Potency Against TRPC Channels
| Channel Type | Assay System | IC₅₀ Value | Experimental Method | Reference |
|---|---|---|---|---|
| TRPC6 | HEK293 cells | 7.9 nM | Whole-cell patch-clamp | [1] [2] |
| TRPC6 | HEK293 cells | 9.5 nM | Calcium influx (FLIPR) | [1] [2] |
| TRPC3 | CHO cells | 282 nM | Calcium influx (FLIPR) | [1] [2] |
| TRPC7 | HEK293 cells | 226 nM | Calcium influx (FLIPR) | [1] [2] |
The mechanism of action of this compound involves direct blockade of TRPC6 channel currents, effectively preventing cation influx through the channel pore. This inhibition is particularly relevant in the context of Ang II signaling, as Ang II activates TRPC6 channels through multiple pathways including AT1 and AT2 receptor stimulation, generation of diacylglycerol, and production of reactive oxygen species [3]. The relationship between Ang II signaling and TRPC6 channel activation can be visualized in the following pathway diagram:
Diagram 1: this compound inhibition of Ang II-evoked calcium influx through TRPC6 channels. This compound directly blocks TRPC6 channels activated by Ang II signaling through AT1/AT2 receptors, DAG, and reactive oxygen species.
Purpose: To evaluate the inhibitory effect of this compound on Ang II-evoked calcium influx in renal podocytes, which is relevant for studying glomerular diseases and proteinuric conditions [3].
Materials and Reagents:
Procedure:
Cell Preparation and Loading:
This compound Pretreatment:
Calcium Imaging:
Data Analysis:
Purpose: To directly measure TRPC6 channel currents and characterize this compound inhibition kinetics in heterologous expression systems or native podocytes [1] [2].
Materials and Equipment:
Procedure:
Cell Preparation:
Whole-Cell Patch-Clamp Recording:
This compound Application:
Data Analysis:
The following workflow illustrates the key steps for assessing this compound activity:
Diagram 2: Experimental workflow for evaluating this compound activity in TRPC6 inhibition assays. Researchers can choose between calcium flux imaging or patch-clamp electrophysiology based on their equipment and expertise.
This compound has demonstrated efficacy in various animal models for investigating TRPC6 function in physiological and pathophysiological processes. The compound exhibits suitable pharmacokinetic properties for chronic oral administration, making it valuable for long-term studies [1] [2].
Table 2: In Vivo Application of this compound in Disease Models
| Disease Model | Species | Dosage | Administration | Key Findings | Reference |
|---|---|---|---|---|---|
| Hypoxic Pulmonary Vasoconstriction | Mouse | 10 mg/kg | Oral | Suppressed acute HPV | [1] [2] |
| Systemic Hypertension | Spontaneously Hypertensive Rats | 10 mg/kg | Oral | No change in mean arterial pressure | [1] [2] |
| Renal Oxidative Stress Injury | Mouse | Not specified | Not specified | Reduced apoptosis in proximal tubular cells | [5] |
| Glomerular Volume Dynamics | Rat | Not specified | Ex vivo glomeruli incubation | Partially restored glomerular volume change | [3] |
Preparation of Formulations:
Dosing Protocol:
Monitoring and Analysis:
This compound has proven particularly valuable in elucidating the role of TRPC6 channels in renal glomerular function and podocyte biology. Research has demonstrated that Ang II-induced calcium influx in podocytes is significantly inhibited by this compound, highlighting the importance of TRPC6 channels in mediating Ang II signaling in these critical cells of the glomerular filtration barrier [3]. This inhibition has functional consequences, as this compound partially restores glomerular volume dynamics disrupted by Ang II, suggesting that TRPC6 channels participate in the regulation of glomerular permeability to albumin [3].
In studies of oxidative stress-induced renal injury, this compound treatment mimicked the protective effects of TRPC6 genetic knockout by enhancing autophagic flux and reducing apoptosis in renal proximal tubular cells [5]. This protective mechanism involves inhibition of the PI3K/Akt/mTOR and ERK1/2 signaling pathways, which normally suppress autophagy when activated by TRPC6-mediated calcium entry [5]. These findings position this compound as a promising investigational tool for exploring novel therapeutic approaches for renal diseases involving TRPC6 dysregulation.
In cardiovascular research, this compound has been instrumental in characterizing TRPC6 function in hypoxic pulmonary vasoconstriction (HPV), a physiological response that optimizes ventilation-perfusion matching in the lungs. This compound administration suppresses acute HPV in isolated perfused lungs from mice, confirming the contribution of TRPC6 channels to this important pulmonary vascular response [1] [2]. Interestingly, in spontaneously hypertensive rats, this compound did not alter mean arterial pressure in short-term studies, suggesting that TRPC6 channels may not play a major role in systemic blood pressure regulation in this particular model of hypertension [1] [2].
The table below summarizes the key technical data for this compound from supplier information and research publications.
| Property | Details |
|---|---|
| Molecular Weight | 367.87 g/mol (free base); 440.79 g/mol (dihydrochloride salt) [1] [2] |
| CAS Number | 1333210-07-3 (free base); 1333207-63-8 (dihydrochloride salt) [1] [2] |
| Primary Target & IC₅₀ | TRPC6 currents: 7.9 nM (patch-clamp); TRPC6-mediated Ca²⁺ influx: 9.5 nM [1] [3] [4] |
| Selectivity (IC₅₀) | TRPC3: 282 nM; TRPC7: 226 nM; TRPC4/C5: Not affected [1] [3] [4] |
| Solubility in DMSO | 74 mg/mL (~201 mM) [1] / ≥ 37 mg/mL (~100 mM) [5] |
| Recommended Solvent Systems | • DMSO (for stock concentrations up to 74 mg/mL) [1] • Ethanol (up to 74 mg/mL) [1] • For in vivo studies: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1] |
This compound is highly soluble in DMSO, which is the recommended solvent for preparing concentrated stock solutions [1] [5].
This is a common method used to study TRPC6 channel activity and inhibitor efficacy [3] [4].
This experimental workflow can be visualized as follows:
Problem: Precipitation in Aqueous Buffers
Problem: High Background or Inconsistent Results
Problem: Lack of Effect in Experiment
Proper storage is critical for maintaining the stability and efficacy of SAR7334. The following table summarizes the key conditions.
| Aspect | Specification |
|---|---|
| Recommended Storage Temperature (Powder) | -20°C [1] [2] [3] |
| Recommended Storage Temperature (Solution) | -80°C [1] [4] |
| Storage Condition | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources [1]. |
| Shelf Life (Powder) | Up to 3 years when stored at -20°C [2] [4]. |
| Shelf Life (Solution) | Up to 2 years at -80°C or 1 year at -20°C [4]. |
| Solubility in DMSO | 74 mg/mL (∼201 mM) [2] or 100 mM [3] [5]. Note that moisture-absorbing (hygroscopic) DMSO can reduce solubility; use fresh DMSO [2]. |
| Solubility in Water | Insoluble [2] or 100 mM (for the dihydrochloride salt form) [3] [5]. |
Here are solutions to common problems researchers might encounter.
| Issue | Possible Cause | Solution & Preventive Measures |
|---|---|---|
| Unexpectedly low solubility | DMSO has absorbed moisture from the air. | Use fresh, dry DMSO. Aliquot the DMSO into small, sealed vials for single-use to minimize moisture exposure [2]. |
| Rapid degradation of solution | Solution stored at inappropriately high temperatures or for too long. | For short-term use (up to 1 year), store solutions at -20°C. For long-term storage (up to 2 years), keep solutions at -80°C. Always label vials with the preparation date [1] [4]. |
| Poor activity in cellular assays | Incorrect reconstitution leading to precipitation; target redundancy (TRPC3/C7). | Pre-warm storage buffer and vortex thoroughly during reconstitution. For cellular assays, consider that this compound also inhibits TRPC3 (IC50 = 282 nM) and TRPC7 (IC50 = 226 nM) at higher concentrations [4] [6]. |
| Spills or accidental release | Handling error. | Wear appropriate personal protective equipment (PPE). Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol and dispose of material according to institutional regulations for hazardous waste [1]. |
This protocol measures the inhibition of TRPC6-mediated calcium entry using a fluorescent dye [7] [6].
The workflow for this assay is outlined below.
This protocol is adapted from pharmacokinetic and efficacy studies in rats [2] [7] [6].
The relationship between the preparation method and its application in animal studies is summarized in the following diagram.
This compound is a potent and bioavailable inhibitor that selectively blocks the Transient Receptor Potential Canonical 6 (TRPC6) channel. It acts by inhibiting TRPC6-mediated cation currents, thereby reducing calcium influx into the cell [2] [6].
The following table details its potency against related TRPC channels, demonstrating its high specificity for TRPC6.
| Target | Assay Type | IC50 Value | Citation |
|---|---|---|---|
| TRPC6 | Patch-clamp (current) | 7.9 nM | [2] [7] [6] |
| TRPC6 | Ca²⁺ influx (FLIPR) | 9.5 nM | [3] [4] [5] |
| TRPC3 | Ca²⁺ influx (FLIPR) | 282 nM | [3] [4] [5] |
| TRPC7 | Ca²⁺ influx (FLIPR) | 226 nM | [3] [4] [5] |
| TRPC4/TRPC5 | Ca²⁺ influx | Not affected | [3] [5] [6] |
Here is a table of common problems, their potential causes, and solutions to help you optimize your assay performance.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Baseline Fluorescence [1] | Low cell density; unhealthy cells; improperly stored/reconstituted dye. | Increase cell density; check cell health; ensure dye is stored at -20°C, protected from light, and reconstituted correctly. [1] |
| High Background Signal [2] | Excessive residual extracellular dye. | Use an assay kit with proprietary masking dyes to quench extracellular fluorescence without requiring a wash step. [2] |
| Low Response to Agonist [1] | Incorrect cell density; unhealthy cells; suboptimal ligand dispensing. | Titrate cell number to find optimum; check overall cell health; optimize dispense speed and height for ligand addition. [1] |
| Well-to-Well Variation [1] | Inconsistent cell plating; clumpy cells; inaccurate liquid handling. | Ensure a single-cell suspension during plating; check accuracy of liquid dispensing systems. [1] |
| Dye Leakage from Cells [2] [1] | Activity of organic anion transporters (common in CHO cells). | Add an anion transport inhibitor like probenecid (1-5 mM) to the dye-loading solution; consider using dye formulations more resistant to transporters. [2] [1] |
| False Positive Responses (e.g., to buffer) [1] | Unhealthy/over-confluent cells; physical disturbance from dispensing. | Ensure cells are healthy and not over-confluent; optimize pipetting speed/height to avoid stimulating cells mechanically. [1] |
Q1: What are the key advantages of the FLIPR Calcium 6 Assay Kit? The FLIPR Calcium 6 Assay Kit provides a larger signal window compared to earlier versions like Calcium 5 or Fluo-4, which is crucial for screening challenging targets (e.g., endogenous receptors, frozen cells) and for identifying allosteric modulators at low (EC30) ligand concentrations. Its formulation is also more resistant to organic anion transporters, potentially reducing or eliminating the need for probenecid. The kit also includes a "QF" version without a quenching dye for targets sensitive to that component or for multiplexing applications [2].
Q2: How should I handle and reconstitute the calcium indicator dye for optimal results? The lyophilized calcium indicator should be stored at -20°C and protected from light. When reconstituting, use high-quality DMSO, allow the vial to warm up at room temperature for about 5 minutes before adding the solvent, and pipette up and down thoroughly to ensure it is completely dissolved. For best stability after reconstitution, aliquot the dye into single-use tubes, seal them tightly with desiccant, and avoid repeated freeze-thaw cycles [1].
Q3: My cells require a serum-free environment for the assay. How should I modify the dye-loading protocol? If your assay requires serum-free conditions, you should remove the culture medium containing serum prior to dye loading. You can then replace it with an equal volume of a 0.5X Dye-Loading Solution to maintain the correct final concentration of the indicator in the wells [1].
The diagrams below illustrate the core signaling pathway targeted by the assay and the standard experimental workflow to help you visualize the key steps.
This diagram outlines the theorized mechanism by which this compound influences calcium influx, leading to a measurable signal.
This flowchart details the sequential steps for performing the calcium flux assay, from cell preparation to data analysis.
Selecting the right indicator is critical. The table below compares common synthetic calcium dyes to help you make an informed choice based on your experimental needs [3].
| Dye Name | Detection Mode | Excitation/Emission (nm) | Kd for Ca²⁺ (μM) | Dynamic Range (ΔF/F or Ratio) | Key Characteristics |
|---|---|---|---|---|---|
| Fura-2 | Ratiometric (Dual Ex) | 363, 335 / 512 | 0.23 | 45.7 | Excellent for quantification; reduced sensitivity to uneven dye loading. [3] |
| Indo-1 | Ratiometric (Dual Em) | 331 / 405, 475 | 0.36 | 12.9 | Good for flow cytometry; requires UV excitation. [3] |
| Fluo-4 | Single Wavelength | 494 / 516 | 0.35 | ~100 | High sensitivity & brightness; requires careful calibration for concentration. [3] |
| Fluo-8 | Single Wavelength | 490 / 520 | ~0.39 (est.) | >100 (est.) | Brighter signal & improved loading; often used in HTS. [4] |
| Cal-520 | Single Wavelength | 492 / 514 | 0.32 | >0.6 (for puffs) | High signal-to-noise ratio for detecting small Ca²⁺ events. [3] |
This is a generalized protocol. Always refer to your specific kit's instructions.
A 2025 study explores a method to estimate plasma drug concentration–time courses using minimally invasive subcutaneous or intradermal sensors [1]. This approach could enable real-time therapeutic drug monitoring (TDM) and improve dosing precision [1].
Core Concept: The method relies on simultaneous drug concentration measurements at two distinct sites in the interstitial fluid (ISF). Using two sites with different diffusion rates allows for accurate estimation of the plasma concentration profile, which is not possible with measurements from a single site [1].
Key Assumptions for the Model [1]:
The relationship is described by the following equations, where (C_{1}(t)) and (C_{2}(t)) are the concentration-time courses at the two ISF measurement sites, (C_{P}(t)) is the plasma concentration, and (k_1) and (k_2) are the diffusion rate constants for each site [1]: [ \frac{dC_{1}(t)}{dt} = k_1 (C_{P}(t) - C_{1}(t)) ] [ \frac{dC_{2}(t)}{dt} = k_2 (C_{P}(t) - C_{2}(t)) ]
The following diagram illustrates the conceptual workflow for this monitoring approach, which you can adapt for your experiments with SAR7334.
While the above model is sensor-agnostic, the choice of technology is crucial for implementation. The table below compares two leading approaches for continuous monitoring, based on a scoping review of current technologies [2].
| Feature | Microneedle (MN)-Based Sensors | Fluorescence (FS)-Based Sensors |
|---|---|---|
| Technology Principle | All-solid-state sodium ion-selective electrodes (ISEs) | Injected sodium-sensitive fluorophores |
| Form Factor | MN arrays or standalone MNs | Not specified (requires fluorophore injection) |
| Invasiveness | Minimal | Moderate (requires injection into bloodstream or subcutaneously) |
| Wearability | Compact, suitable for daily use | Less feasible for daily use |
| Overall Feasibility | More promising for further development | Less feasible for daily use |
Since specific data on this compound is unavailable, here are common issues that can be inferred from the general methodology.
Issue 1: Poor Correlation Between ISF and Plasma Concentrations
Issue 2: Inaccurate Estimation of Plasma PK Parameters
Issue 3: Sensor Signal Drift or Instability
To build a targeted troubleshooting guide, you will need to gather compound-specific data. I suggest you:
| Question | Issue Description & Troubleshooting Steps |
|---|
| Low DNA Yield from Tissue | - Issue: Low quantity of genomic DNA (gDNA) extracted from tissues, leading to unreliable qPCR results.
This protocol is adapted from best practices for quantifying biodistribution using probe-based qPCR [1].
This protocol allows for the analysis of drug effect on host gene expression using clinically relevant archived tissues [2].
The following diagram illustrates the logical workflow for the qPCR-based tissue distribution analysis described in the protocols.
This workflow provides a high-level overview of the key stages in a tissue distribution study. The table below summarizes critical parameters and their acceptance criteria for the core qPCR assay to ensure data reliability and regulatory compliance [1].
| Parameter | Description | Recommended Acceptance Criteria |
|---|---|---|
| Accuracy | Measure of how close the test result is to the true value. | ± 0.225 log10 of the nominal value [1] |
| Precision | Measure of repeatability (within-run) and reproducibility (between-run). | ± 0.275 log10 SD [1] |
| Specificity | Ability to detect only the intended target sequence. | No amplification in negative control matrices [1] |
| PCR Efficiency | The efficiency of the amplification reaction per cycle. | 90% to 110% [1] |
| Linearity / R² | The correlation coefficient of the standard curve. | ≥ 0.98 [1] |
For reliable tissue distribution data, adhere to these core principles derived from regulatory guidance [1]:
The table below summarizes the key technical data for this compound from commercial and research sources.
| Specification | Details |
|---|---|
| Biological Activity | Potent TRPC6 inhibitor; also inhibits TRPC3 and TRPC7 [1] [2] [3]. |
| IC₅₀ for TRPC6 | 7.9 nM (patch-clamp); 9.5 nM (Ca²⁺ influx assay) [2] [3] [4]. |
| IC₅₀ for TRPC3 | 282 nM (Ca²⁺ influx assay) [2] [3]. |
| IC₅₀ for TRPC7 | 226 nM (Ca²⁺ influx assay) [2] [3]. |
| Selectivity | No significant activity against TRPC4 or TRPC5 channels [1] [2]. |
| Molecular Weight | 367.87 g/mol (free base); 440.79 g/mol (dihydrochloride salt) [1] [5]. |
| Chemical Formula | C₂₁H₂₂ClN₃O (free base) [3] [5] |
| CAS Number | 1333210-07-3 (commonly listed); 1333207-63-8 (dihydrochloride salt) [1] [4] |
| Purity | Typically ≥98% (HPLC) [1] [4]. |
| Storage | -20°C, as a powder [1] [3]. |
Here are detailed methodologies for key experiments using this compound, primarily adapted from the foundational research by Maier et al. (2015) [2].
This protocol measures the inhibition of receptor-operated calcium entry in cells expressing TRPC channels [2] [4].
The following diagram illustrates the workflow for this calcium influx assay:
This protocol directly measures the inhibition of TRPC6-mediated ionic currents [2] [4].
Problem: Low Potency or No Effect
Problem: High Background or Non-specific Effects
Problem: Poor Solubility or Precipitation
Q1: What is the recommended solvent for preparing stock solutions of this compound? A1: High-grade, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions (e.g., 10-100 mM). Aliquot and store these stocks at -20°C to minimize moisture absorption and degradation [1] [3].
Q2: Is this compound suitable for in vivo studies? A2: Yes, pharmacokinetic studies have shown that this compound is orally bioavailable and suitable for chronic administration in animal models. For example, a dose of 10 mg/kg was used to suppress hypoxic pulmonary vasoconstriction in mice without affecting mean arterial pressure in hypertensive rats [2] [3] [4].
Q3: Where can I find the structural basis for how this compound inhibits TRPC6? A3: Cryo-EM structural studies have shown that this compound and its analog AM-1473 bind to a pocket in the voltage-sensor-like domain (VSLD) of TRPC6. This binding antagonizes the channel's activation, providing a mechanistic rationale for its inhibitory action [6] [7].
For a quick reference, this table summarizes the core pharmacological characteristics of SAR7334.
| Property | Description / Value |
|---|---|
| Biological Role | Potent inhibitor of Diacylglycerol (DAG)-sensitive TRPC cation channels [1] |
| Primary Target | TRPC6 channel [2] |
| Other Targets (Selectivity) | TRPC7 (IC₅₀ = 226 nM), TRPC3 (IC₅₀ = 282 nM). No significant activity on TRPC4/5 [3] [2]. |
| Potency (IC₅₀) | • Ca²⁺ influx assay: 9.5 nM [2] • Patch-clamp (currents): 7.9 nM [4] | | Solubility | Soluble in DMSO (up to 100 mM) and water (up to 100 mM) [2]. | | Storage | Store at -20°C [2]. |
Researchers commonly use the following methods to study this compound's effects. You can include these as standardized protocols in your support center.
This protocol is used to determine the IC₅₀ of this compound and confirm its inhibition of TRPC6-mediated calcium entry.
This method provides direct electrophysiological evidence of this compound's potency in blocking TRPC6 ion currents.
This protocol is used to demonstrate the functional consequence of TRPC6 inhibition—the induction of cytoprotective autophagy.
Here are answers to potential frequently asked questions (FAQs) that users might have.
Q1: The inhibitory effect of this compound in my calcium assay is weaker than expected. What could be wrong?
Q2: My Western Blot shows a high level of LC3-II even without this compound treatment. How can I interpret this correctly?
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's function, as described in the search results.
This diagram shows how this compound inhibits the TRPC6-mediated pro-inflammatory and cell death signaling pathway triggered by oxidative stress [5] [6].
This diagram illustrates the protective cellular pathway that is promoted when this compound inhibits TRPC6, leading to reduced cell death [5].
Plasma Protein Binding (PPB) refers to the degree to which a drug attaches to proteins within the blood plasma, such as albumin or globulins. It is a critical parameter in drug development because the unbound (free) drug fraction is primarily responsible for its pharmacological activity, driving distribution, efficacy, and clearance [1] [2].
Accurately determining this free fraction is essential for predicting a drug's behavior in the body and is a standard requirement for regulatory submissions [1].
The following table summarizes the core methods used to determine PPB, along with their standard protocols. You can use this to select the most appropriate technique for your compound, SAR7334.
| Method | Basic Principle | Key Experimental Parameters | Primary Use-Case |
|---|
| Equilibrium Dialysis (ED) | Separation of drug-plasma mixture from buffer via semi-permeable membrane; free drug diffuses to equilibrium [2]. | - Incubation Time: 4-48 hours (varies with setup and compound)
Here are answers to common questions and solutions to frequent problems encountered during PPB assays.
Q1: Which PPB assay method is the most accurate? A1: Equilibrium Dialysis (ED) is widely regarded as the gold standard for determining PPB because it is less disruptive to the equilibrium between bound and free drug compared to methods that apply force, like ultrafiltration [2]. For the most reliable results for regulatory submissions, ED is recommended.
Q2: How do I choose between human plasma and purified proteins like BSA? A2: For the most physiologically relevant data, human plasma is the best choice as it contains the full spectrum of binding proteins. However, using a purified protein like Bovine Serum Albumin (BSA) is common, especially in early-stage screening like DOSY-NMR, because it is cheaper, has consistent quality, and reduces experimental variability when comparing compounds within a series [2].
Q3: How can I minimize Non-Specific Binding (NSB) to the experimental device? A3: NSB to filter membranes or device walls is a major source of error, particularly in ultrafiltration. Strategies to manage it include:
Q4: Why might my PPB results be inconsistent or inaccurate? A4: Several factors can lead to unreliable data. The workflow below outlines a logical approach to diagnose and solve these common issues.
Q5: What are the key parameters to include in my PPB report for a regulatory submission? A5: To support a regulatory filing, your report should clearly detail:
Since specific data on this compound is not available, you will need to establish its PPB profile from first principles. Here is a recommended approach:
The table below summarizes the key pharmacological and physicochemical data for this compound.
| Property | Description / Value | Source / Assay |
|---|---|---|
| Biological Target | Potent inhibitor of TRPC6 channels; also inhibits TRPC3 and TRPC7, but not TRPC4/C5. | [1] [2] [3] |
| IC₅₀ (TRPC6) | 7.9 nM (patch-clamp); 9.5 nM (Ca²⁺ influx assay) | [1] [2] [3] |
| IC₅₀ (TRPC3) | 282 nM (Ca²⁺ influx assay) | [1] [2] [3] |
| IC₅₀ (TRPC7) | 226 nM (Ca²⁺ influx assay) | [1] [2] [3] |
| In Vivo PK | Suitable for chronic oral administration. No change in mean arterial pressure in short-term rat study. | [1] [2] [4] |
| Molecular Weight | 367.87 g/mol (free base); 440.79 g/mol (dihydrochloride salt) | [3] [5] |
| CAS Number | 1333210-07-3 (free base) | [3] [4] |
| Chemical Formula | C₂₁H₂₂ClN₃O | [3] [6] |
| Solubility | ≥ 370 mg/mL in DMSO (~1006 mM) | [3] |
Here are detailed methodologies for key experiments involving this compound, as cited in the literature.
This protocol measures Ca²⁺ influx through TRPC channels as a readout for this compound activity.
This ex vivo protocol assesses the functional effect of this compound on a TRPC6-dependent process.
Q1: What is the selectivity profile of this compound? this compound is highly potent against TRPC6 but also inhibits the closely related channels TRPC3 and TRPC7 at higher concentrations. It shows no significant activity against TRPC4 and TRPC5 channels at 1 μM [1] [2]. This profile should be considered when interpreting results in systems that may express TRPC3/7.
Q2: Are there any known stability issues with this compound solutions?
Q3: How do I interpret the metabolic stability data for this compound? The original research states that "pharmacokinetic studies of this compound demonstrated that the compound was suitable for chronic oral administration" [1] [2]. This implies favorable metabolic stability in preclinical models. For a formal assessment, standard in vitro assays (e.g., using liver microsomes or hepatocytes) can be employed to determine intrinsic clearance (CL𝑖𝑛𝑡) [7] [8].
If you need to generate metabolic stability data, here is a general workflow based on standard practices:
| Channel | Potency (IC₅₀) | Effect | Experimental Assay |
|---|---|---|---|
| TRPC6 | 7.9 - 9.5 nM | Potent inhibition | Whole-cell patch-clamp; Ca²⁺ influx measurement [1] [2] |
| TRPC3 | 282 nM | Moderate inhibition | Ca²⁺ influx measurement (OAG-induced) [1] [3] |
| TRPC7 | 226 nM | Moderate inhibition | Ca²⁺ influx measurement (OAG-induced) [1] [3] |
| TRPC4 | Not affected | No significant activity | Ca²⁺ influx measurement [1] [4] |
| TRPC5 | Not affected | No significant activity | Ca²⁺ influx measurement [1] [4] |
The key data supporting this specificity profile were primarily obtained through the following standardized methods [1]:
The high selectivity of this compound for the TRPC3/6/7 subfamily over TRPC4/5 has a structural basis. Research indicates that this compound binds to a specific site known as the Inhibitor Binding Pocket A (IBP-A), which is located within the voltage-sensor-like domain (VSLD) of TRPC6 channels [5]. The key residues that form this binding pocket are not conserved in TRPC4 and TRPC5 channels, which explains why this compound does not significantly affect them [5].
The following diagram illustrates the mechanism of TRPC6 inhibition by this compound and the structural basis for its selectivity:
This compound is a valuable pharmacological tool because of its clear subfamily selectivity.
The table below summarizes the key experimental data for the three compounds, highlighting their efficacy and selectivity.
| Compound | Primary Target | Potency (IC₅₀) | Key Selectivity Notes | Reported Experimental Context |
|---|---|---|---|---|
| SAR7334 [1] [2] | TRPC6 | 7.9 - 9.5 nM [1] [2] | Also inhibits TRPC3 (IC₅₀ 282 nM) & TRPC7 (IC₅₀ 226 nM). No effect on TRPC4/5. [1] [2] | Inhibits Ang II-induced Ca²⁺ influx in podocytes; suppresses acute hypoxic pulmonary vasoconstriction. [3] [1] |
| SKF 96365 [4] | SOCE & TRPC channels | ~3 µM (vs TRPC3) [5] | Broad-spectrum: inhibits SOCE (STIM1), voltage-gated Ca²⁺ channels, and K⁺ channels. [4] | Inhibits Ang II-induced Ca²⁺ influx in podocytes. [3] |
| Clemizole hydrochloride [3] [5] | TRPC channels | 9.1 µM (vs TRPC3) [5] | Specific selectivity profile across TRPC family is not fully detailed. | Inhibits Ang II-induced Ca²⁺ influx in podocytes. [3] |
Here are the methodologies used in key studies to generate the data presented above.
1. Intracellular Calcium Measurement ([Ca²⁺]ᵢ) This is a common method used to assess channel activity, as detailed in studies on this compound and other inhibitors [1] [2].
2. Whole-Cell Patch-Clamp Electrophysiology This technique directly measures ion current through channels and was used to confirm this compound's activity [1].
The following diagram illustrates the mechanistic role of TRPC6 in podocyte injury, a context in which these inhibitors have been studied [6] [3].
This pathway shows how pathological factors like Angiotensin II act through GPCR and PLC signaling to produce DAG, which directly activates TRPC6 channels. The resulting excessive calcium influx leads to podocyte injury, a key mechanism in diabetic kidney disease [6] [3]. The inhibitors discussed act by blocking the TRPC6 channel itself.
The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different TRPC channels. A lower IC50 value indicates greater potency [1] [2] [3].
| Channel | IC50 (Calcium Influx Assay) | IC50 (Patch-Clamp) | Key Finding |
|---|---|---|---|
| TRPC6 | 9.5 nM [1] [2] | 7.9 nM [1] [2] | Highly potent and primary target [1] |
| TRPC7 | 226 nM [1] [2] | Not reported | ~24 times less potent than TRPC6 [1] |
| TRPC3 | 282 nM [1] [2] | Not reported | ~30 times less potent than TRPC6 [1] |
| TRPC4/5 | No significant inhibition [1] [2] | Not applicable | Demonstrates selectivity within the TRPC family [1] |
The potency data in the table above were generated using standard pharmacological methods. Here are the detailed experimental protocols as described in the foundational study [1] [2]:
Intracellular Calcium ([Ca²⁺]i) Measurement (FLIPR Assay)
Whole-Cell Patch-Clamp Electrophysiology
The following diagram illustrates the logical relationship and experimental workflow from channel activation to measurement of inhibition:
This compound is a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is implicated in pathologies like focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion lung injury [1]. Its core profile is characterized by high potency for TRPC6 with moderate selectivity over the closely related TRPC3 and TRPC7 channels [1] [2].
Quantitative Pharmacological Data
The table below summarizes the key potency and selectivity data for this compound:
| Parameter | TRPC6 | TRPC3 | TRPC7 | TRPC4/5 |
|---|---|---|---|---|
| IC₅₀ (Calcium Influx) [1] [2] | 9.5 nM | 282 nM | 226 nM | No inhibition |
| IC₅₀ (Patch-Clamp) [1] [2] | 7.9 nM | Not Reported | Not Reported | Not Reported |
| Selectivity Ratio (vs. TRPC3) [1] | ~30-fold | - | - | - |
In Vivo Pharmacological Data
The key experiments defining this compound's profile are based on measuring intracellular calcium concentration and ion channel currents.
1. Fluo-4 Measurement of Intracellular Calcium Concentration ([Ca²⁺]ᵢ) [1] [2]
2. Whole-Cell Patch-Clamp Recording [1] [2]
High-resolution cryo-EM structures reveal that this compound and its analog AM-1473 bind to TRPC6 in a cytoplasm-facing pocket formed by the S1-S4 helices and the TRP helix [3] [4]. The compound engages in critical interactions:
The interaction with Arg758 is a key determinant of TRPC6 selectivity over TRPC3, where this residue is a lysine, leading to less optimal binding and lower potency [3] [4].
The diagram below illustrates the TRPC6 signaling pathway and the mechanism by which this compound exerts its inhibitory effect.
The diagram shows that activation of cell surface receptors can stimulate the PLC pathway, generating DAG. DAG then activates the TRPC6 channel, leading to calcium influx and subsequent cellular responses. This compound inhibits this pathway by binding directly to the TRPC6 channel, blocking calcium entry [1] [3] [4].
This compound is a valuable pharmacological tool with high potency for TRPC6, suitable for investigating the channel's role in disease models, particularly where chronic oral administration is required [1]. Its defined mechanism of action and structural basis provide a rational foundation for future drug design efforts targeting TRPC6-mediated diseases [3] [4].
For researchers to replicate or understand the validation depth, here are the methodologies from pivotal studies.
In vivo Pharmacokinetics and Blood Pressure Telemetry [1] [2]: Plasma concentrations of SAR7334 were determined in male Sprague Dawley rats after a single oral dose. Blood samples were collected over 24 hours, and this compound was detected in plasma using LC-MS/MS. For blood pressure (BP) assessment, adult spontaneously hypertensive rats (SHR) were implanted with telemetric devices. After a vehicle baseline day, rats received 10 mg/kg this compound orally. Systolic and diastolic BP were continuously acquired, and mean arterial pressure was calculated and analyzed over a 6-hour period post-administration.
Isolated Perfused Lung Model (Hypoxic Pulmonary Vasoconstriction) [1] [2]: Lungs were explanted from C57/BL6N mice, artificially ventilated, and perfused with blood-free buffer. The pulmonary artery pressure was measured under constant flow. Acute HPV was induced by alternating ventilation with hypoxic (1% O₂) and normoxic (21% O₂) gas mixtures. After establishing a stable HPV response, increasing concentrations of this compound were added to the recirculating perfusate, and the inhibition of the pressure increase during hypoxia was measured.
This compound is a highly potent and selective small-molecule antagonist that inhibits TRPC6 channel activity. The following diagram illustrates its mechanism and the disease pathways it modulates.
This compound stands out for its high potency and oral bioavailability. Here’s how it compares to another well-characterized inhibitor, SH045.
| Feature | This compound | SH045 |
|---|---|---|
| IC₅₀ for TRPC6 | 7.9 - 9.5 nM [3] [4] | 5.8 nM [5] |
| Selectivity | Inhibits TRPC3 (282 nM) and TRPC7 (226 nM); >30x selective over TRPC3/7 [3] | Reported high subtype selectivity over TRPC3/C7 [5] |
| Oral Bioavailability | Suitable for chronic oral administration [1] | Low (11-24% in mice) [5] |
| Key In Vivo Efficacy | Suppresses acute HPV; does not affect systemic BP in SHR [1] | Reduces lung edema in ischemia-reperfusion model [5] |
| Pharmacokinetic Note | Favorable profile for chronic studies [1] | High extravascular distribution (e.g., lung); considerable renal elimination [5] |
The following table summarizes the core quantitative data on SAR7334's activity from key experiments [1] [2].
| Parameter | Patch-Clamp Assay | Calcium Assay (Flurometric Imaging) |
|---|---|---|
| TRPC6 IC₅₀ | 7.9 nM (block of currents) [1] [2] | 9.5 nM (inhibition of Ca²⁺ influx) [1] [2] |
| TRPC3 IC₅₀ | Not specifically mentioned | 282 nM (inhibition of Ca²⁺ influx) [1] [2] |
| TRPC7 IC₅₀ | Not specifically mentioned | 226 nM (inhibition of Ca²⁺ influx) [1] [2] |
| Key Outcome | Direct measurement of ion current block. | Functional measurement of intracellular Ca²⁺ change. |
The data shows an excellent correlation, particularly for the primary target TRPC6, confirming this compound as a highly potent and selective inhibitor.
Here is a detailed breakdown of the key methodologies used to generate the data in the studies [1] [2].
| Aspect | Patch-Clamp Protocol | Calcium Assay Protocol | | :--- | :--- | :--- | | Core Method | Whole-cell patch-clamp technique [1] [2]. | Fluorometric imaging with a FLIPR (Fluorometric Imaging Plate Reader) using the Ca²⁺-sensitive dye Fluo-4 [1] [2]. | | Cell Models | Stable HEK cell lines with inducible expression of human TRPC6 [2]. | Stable HEK (TRPC6, TRPC7) and CHO (TRPC3) cell lines [1] [2]. | | Cell Preparation | Cells were plated on glass coverslips. Channel expression was induced with doxycycline 18-24 hours before recording [2]. | Cells were grown on black poly-D-lysine-coated 96-well plates [2]. | | Key Steps |
The experiments above measure this compound's effect at two different points in the same signaling pathway, which explains the strong correlation in the data. The following diagram illustrates this relationship and the experimental workflow.
This diagram shows that patch-clamp electrophysiology directly measures the ion current through the TRPC6 channel itself (Point 1), while the calcium assay measures the downstream functional consequence—the rise in intracellular calcium concentration (Point 2). This compound acts at the channel level, effectively inhibiting both readouts.
The high correlation between these two methods has made this compound a valuable tool compound in pharmacological research, as evidenced by its use in subsequent studies:
SAR7334 has shown promise in scientific studies for conditions where TRPC6 channel activity is dysregulated. The evidence is primarily from in vitro (cell-based) and in vivo (animal model) experiments.
Airway Inflammation: A 2020 study published in Cell Death & Disease demonstrated that this compound could protect against ozone (O₃)-induced airway inflammation in mice [1]. The inhibitor significantly reduced the recruitment of inflammatory cells and the levels of pro-inflammatory cytokines like IL-6 and IL-8. The study further showed that this anti-inflammatory effect works through a specific signaling pathway [1].
Hypoxic Pulmonary Vasoconstriction (HPV): Research from 2015 established that this compound suppresses acute HPV in isolated perfused mouse lungs, confirming a role for TRPC6 in pulmonary vascular regulation [2].
The diagram below summarizes the signaling pathway and mechanism of action for this compound in treating oxidative stress-induced airway inflammation, as revealed by the 2020 study [1].
For researchers looking to validate these findings, the core experimental methodologies from these studies are outlined below.
In Vitro Protocols:
In Vivo Protocols:
When compared to other known TRPC6 inhibitors, this compound's primary advantage is its high potency and improved pharmacokinetic profile, making it suitable for chronic in vivo studies [2]. The table below provides a comparative overview.
| Inhibitor | Reported Potency | Key Characteristics & Limitations |
|---|---|---|
| This compound | IC₅₀ = 7.9 nM [2] [3] | Highly potent and bioavailable; suitable for chronic oral administration; selective over TRPC4/5 [2]. |
| SKF96365 | Not well-defined / low potency [2] | A non-selective cation channel blocker; utility is limited by low potency and poor selectivity [2]. |
| Larixyl Acetate (LA) | Potent [1] | Described as a potent and specific TRPC6 blocker; used in in vitro studies [1]. |
| Anilino-thiazoles | Highly potent [2] | A series of blockers with high potency but low oral bioavailability, unsuitable for chronic studies [2]. |
The preclinical data positions this compound primarily as a research tool for investigating TRPC6 biology. Its effectiveness in models of airway inflammation suggests a potential therapeutic avenue for conditions like asthma and COPD [1]. Furthermore, given TRPC6's involvement in other pathologies such as focal segmental glomerulosclerosis (a kidney disease) and pulmonary hypertension, this compound could be a starting point for developing therapeutics for these indications as well [2] [4].
It is critical to note that the available information comes from academic research. There is no indication in the search results that this compound has progressed to clinical trials in humans. The transition from animal models to human treatments is complex, and many compounds do not succeed.
Transient Receptor Potential Canonical (TRPC) channels represent a family of non-selective cation channels that play critical roles in cardiovascular physiology and pathology. Among the seven TRPC subtypes (TRPC1-7), the TRPC3/6/7 subfamily is particularly significant in cardiovascular regulation due to its activation by diacylglycerol (DAG) downstream of Gq-protein-coupled receptor signaling. These channels function as multimodal signal integrators that regulate calcium homeostasis, vascular tone, cardiac contractility, and pathological remodeling processes. In the cardiovascular system, TRPC6 channels are expressed in various cell types including vascular smooth muscle cells, cardiac myocytes, and fibroblasts, where they contribute to calcium influx pathways that influence vascular reactivity, cardiac hypertrophy, and blood pressure regulation [1] [2].
The pathophysiological importance of TRPC6 channels in cardiovascular disorders has been increasingly recognized through both genetic and pharmacological studies. Research has demonstrated that aberrant TRPC6 activity contributes to several cardiovascular conditions including pulmonary arterial hypertension, cardiac hypertrophy, vascular remodeling, and heart failure. Specifically, TRPC6 upregulation has been associated with excessive vascular contraction in hypertension, enhanced proliferative responses in pulmonary hypertension, and maladaptive remodeling in pressure-overloaded hearts [2] [3]. This established TRPC6 as a promising therapeutic target for cardiovascular drug development, spurring interest in the development of selective pharmacological inhibitors such as SAR7334 to probe channel functions and potential therapeutic applications [3].
Table 1: TRPC Channel Subtypes in Cardiovascular System
| Channel Subtype | Activation Mechanism | Cardiovascular Expression | Pathological Roles |
|---|---|---|---|
| TRPC3 | DAG, receptor-operated | Vascular smooth muscle, cardiomyocytes | Cardiac hypertrophy, arrhythmogenesis |
| TRPC4 | Store-operated, receptor-operated | Endothelium, vascular smooth muscle | Vascular tone regulation, endothelial dysfunction |
| TRPC5 | Store-operated, extracellular calcium | Vascular smooth muscle, endothelium | Vascular contraction, oxidative stress |
| TRPC6 | DAG, mechanical stress | Vascular smooth muscle, cardiomyocytes, fibroblasts | Pulmonary hypertension, cardiac hypertrophy, vascular remodeling |
| TRPC7 | DAG, receptor-operated | Cardiomyocytes, vascular tissue | Cardiac hypertrophy, apoptosis |
This compound is a potent and relatively selective TRPC6 channel inhibitor that belongs to a novel class of aminopiperidine-indane compounds. Chemically identified as 4-[[(1R,2R)-2-[(3R)-3-amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile dihydrochloride, this small molecule demonstrates nanomolar potency against TRPC6-mediated calcium influx with a reported IC50 of 9.5 nM in cellular calcium flux assays. The compound effectively blocks TRPC6 currents with even greater potency in whole-cell patch-clamp experiments, showing an IC50 of 7.9 nM [3] [4]. This compound exhibits differential selectivity across TRPC channel subtypes, demonstrating moderate inhibition of the closely related TRPC3 (IC50 = 282 nM) and TRPC7 (IC50 = 226 nM) channels, while showing no significant activity against TRPC4 and TRPC5 channels even at micromolar concentrations [5] [4].
The molecular mechanism of this compound involves direct inhibition of diacylglycerol-sensitive TRPC cation channels, thereby reducing receptor-operated and store-operated calcium entry in various cell types. This compound demonstrates favorable pharmacokinetic properties including good oral bioavailability, making it suitable for chronic administration in preclinical models [3]. This represents a significant advantage over earlier TRPC6 inhibitors such as SKF96365 and econazole, which suffered from poor selectivity and suboptimal pharmacokinetic profiles. The metabolic stability and tissue distribution characteristics of this compound have enabled researchers to investigate TRPC6 functions in integrated physiological systems and disease models, particularly in the context of cardiovascular and renal pathologies where TRPC6 has been implicated [3] [6].
Table 2: Selectivity Profile of this compound Compared to Other TRPC Inhibitors
| Compound | TRPC6 IC50 | TRPC3 IC50 | TRPC7 IC50 | TRPC4/5 Activity | Key Cardiovascular Applications |
|---|---|---|---|---|---|
| This compound | 7.9-9.5 nM | 282 nM | 226 nM | No significant inhibition | Pulmonary hypertension, cardiac hypertrophy |
| SKF96365 | ~500 nM | ~400 nM | ~600 nM | Inhibits multiple TRP channels | General calcium entry inhibition |
| GSK2332258B | ~10 nM | ~300 nM | ~250 nM | Minimal effect at <1 μM | Cardiac hypertrophy, fibrosis |
| BI-749327 | ~7 nM | ~150 nM | ~130 nM | Selective for TRPC6 over TRPC3 | Pulmonary hypertension, heart failure |
| Clemizole | ~1.2 μM | ~5.6 μM | ~8.4 μM | Weak inhibition | Glomerular disease, arrhythmias |
This compound demonstrates potent inhibitory effects on hypoxic pulmonary vasoconstriction (HPV), a critical autoregulatory mechanism in the pulmonary circulation that becomes maladaptive in pulmonary hypertension. In isolated perfused mouse lungs, this compound dose-dependently suppressed acute HPV responses, with significant inhibition observed at concentrations as low as 100 nM [3]. This effect is particularly relevant to the pathophysiology of pulmonary arterial hypertension (PAH), where sustained vasoconstriction and vascular remodeling contribute to increased pulmonary vascular resistance and right ventricular hypertrophy. The specificity of this action for TRPC6-dependent pathways was confirmed through complementary experiments in TRPC6-deficient mice, which similarly showed attenuated HPV responses. Importantly, this compound administration did not significantly affect systemic arterial pressure in normotensive or spontaneously hypertensive rat models at doses that effectively inhibited pulmonary vascular responses, suggesting a potential therapeutic window for targeting pulmonary circulation without compromising systemic hemodynamics [3] [5].
Unlike earlier non-selective TRPC inhibitors that produced substantial hypotension, this compound exhibits minimal effects on systemic blood pressure under baseline conditions. In spontaneously hypertensive rats (SHR), acute administration of this compound (10 mg/kg orally) did not significantly alter mean arterial pressure, despite achieving plasma concentrations sufficient for TRPC6 inhibition [3]. This differential vascular impact between pulmonary and systemic circulations may reflect variations in TRPC6 expression patterns, channel subunit composition, or the relative contribution of TRPC6 to vascular tone regulation in different vascular beds. However, it's important to note that chronic TRPC6 inhibition in certain pathological contexts may indirectly influence systemic blood pressure through effects on neurohumoral signaling, vascular remodeling, or renal function [3]. The observation that this compound does not markedly affect baseline blood pressure suggests that therapeutic targeting of TRPC6 may offer advantages over broader cardiovascular drugs in avoiding adverse hemodynamic consequences, though further studies are needed to fully evaluate long-term blood pressure effects in various hypertensive models.
Beyond its vascular actions, this compound demonstrates modulatory effects on cardiac hypertrophy and remodeling pathways. TRPC6 channels are implicated in maladaptive calcineurin-NFAT signaling in cardiomyocytes, which promotes hypertrophic responses to pressure overload and neurohumoral stimulation. Preclinical studies using TRPC6-deficient mice and pharmacological inhibitors have demonstrated attenuated cardiac hypertrophy in response to angiotensin II infusion and pressure overload [2]. While direct evidence for this compound in cardiac hypertrophy models is more limited, its potent inhibition of TRPC6 suggests potential utility in countering pathological cardiac remodeling. The upregulation of TRPC6 expression observed in failing human hearts and experimental hypertrophy models further supports the therapeutic rationale for TRPC6 inhibition in heart failure progression [1] [2]. However, the functional redundancy between TRPC3 and TRPC6 in cardiomyocytes may necessitate dual inhibition for maximal anti-hypertrophic effects, as demonstrated by studies showing compensatory upregulation of TRPC3 in TRPC6-deficient mice [3].
Table 3: Experimental Cardiovascular Effects of this compound
| Cardiovascular Parameter | Experimental Model | This compound Effect | Mechanistic Basis |
|---|---|---|---|
| Hypoxic pulmonary vasoconstriction | Isolated perfused mouse lungs | Dose-dependent suppression (from 100 nM) | Inhibition of TRPC6-mediated calcium entry in pulmonary smooth muscle |
| Systemic arterial pressure | Spontaneously hypertensive rats | No significant change | Selective action on pulmonary vs. systemic vasculature |
| Vascular reactivity | Angiotensin II-infused vessels | Reduced contractility | Decreased TRPC6-dependent calcium influx |
| Cardiac hypertrophy | Pressure overload models | Expected attenuation based on KO studies | Inhibition of calcineurin-NFAT signaling pathway |
| Endothelial permeability | Ischemia-reperfusion models | Improved barrier function (predicted) | Reduced calcium influx in endothelial cells |
The primary assay for evaluating this compound potency involved fluorometric measurement of intracellular calcium concentrations using the calcium-sensitive dye Fluo-4 AM. Cells stably expressing human TRPC channels were grown on black poly-D-lysine-coated 96-well plates and loaded with dye solution containing 2 μM Fluo-4 AM, 0.02% pluronic F127, and 0.1% BSA in standard extracellular solution (140 mM NaCl, 1 mM MgCl2, 5.4 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.35) for 30 minutes at room temperature [3] [6]. After dye loading, cells were rinsed and incubated with extracellular solution containing varying concentrations of this compound (typically 1 nM to 10 μM) or vehicle control for 10 minutes. Calcium entry was then initiated by application of the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG, 100 μM), which directly activates TRPC3/6/7 channels. Fluorescence was measured using a fluorometric imaging plate reader (FLIPR) with excitation at 488 nm and emission detection at 516 nm. The area under the curve (AUC) for calcium signals following OAG stimulation was calculated and normalized to vehicle-treated controls to determine percentage inhibition at each inhibitor concentration [3].
Whole-cell patch-clamp recordings were employed to directly assess the effects of this compound on TRPC6 channel currents. Cells expressing TRPC6 channels were voltage-clamped at a holding potential of -60 mV, and current-voltage relationships were determined using ramp protocols from -100 mV to +100 mV over 500 ms. Extracellular solution contained 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM glucose (pH 7.4), while the pipette solution consisted of 120 mM Cs-aspartate, 10 mM CsCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, and 10 mM BAPTA (pH 7.2). This compound was applied extracellularly at concentrations ranging from 1 nM to 1 μM, and TRPC6 currents were elicited by either OAG (100 μM) or extracellular application of the TRPC6 activator hyperforin. The concentration-response relationship for current inhibition was fitted to the Hill equation to determine IC50 values, confirming the nanomolar potency of this compound against TRPC6-mediated currents [3] [6].
The functional impact of this compound on pulmonary vascular responses was assessed using isolated perfused and ventilated mouse lungs. Following anesthesia and anticoagulation, lungs were explanted from C57/BL6N mice and artificially ventilated with a gas mixture containing 21% O2, 5.3% CO2 (normoxia) or 1% O2, 5.3% CO2 (hypoxia). Lungs were perfused blood-free at 2 mL/min with Krebs-Henseleit buffer containing 120 mM NaCl, 4.3 mM KCl, 1.1 mM KH2PO4, 2.4 mM CaCl2, 1.3 mM MgCl2, 13.32 mM glucose, 5% hydroxyethylamylopectin, and 23.8 mM NaHCO3, maintained at 37°C [3]. Pulmonary artery pressure was continuously monitored, and hypoxic pulmonary vasoconstriction was elicited by switching to hypoxic ventilation for 10-minute periods interspersed with 15-minute normoxic recovery periods. This compound was cumulatively added to the recirculating perfusate (15 mL total volume) at increasing concentrations (10-300 nM), with HPV responses quantified as the maximum increase in pulmonary artery pressure during each hypoxic challenge relative to the pre-drug response [3] [6].
The cardiovascular therapeutic potential of this compound primarily lies in conditions characterized by excessive TRPC6 activation, with pulmonary arterial hypertension representing the most promising application. The demonstrated efficacy of this compound in suppressing hypoxic pulmonary vasoconstriction in preclinical models, coupled with its favorable pharmacokinetics for oral administration, positions it as a potential candidate for further development in PAH [3]. Additionally, the limited effects on systemic blood pressure at doses effective in the pulmonary circulation suggest a potentially advantageous therapeutic index compared to existing pulmonary vasodilators that frequently cause systemic hypotension. Beyond pulmonary hypertension, this compound may have applications in cardiac conditions involving maladaptive remodeling, such as heart failure with preserved ejection fraction and pathological cardiac hypertrophy, though these potential indications require more extensive preclinical validation [1] [2].
The translational challenges for this compound and similar TRPC6 inhibitors include potential compensatory upregulation of other TRPC channels (particularly TRPC3) with chronic inhibition, and the need for precise patient stratification based on TRPC6 expression or activity biomarkers. Future clinical development would benefit from companion diagnostics to identify patient subsets with TRPC6-dependent disease mechanisms. While this compound itself may primarily serve as a research tool compound, its pharmacological profile informs the development of clinically viable TRPC6 inhibitors with optimized selectivity, safety, and formulation properties for human therapeutics [3] [7]. The ongoing elucidation of TRPC channel structures and mechanisms will further accelerate the rational design of next-generation TRPC6 modulators with refined cardiovascular targeting capabilities [1].